Vinylmagnesium chloride
Descripción
The exact mass of the compound Chlorovinylmagnesium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
magnesium;ethene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWREDHKRHWQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883919 | |
| Record name | Magnesium, chloroethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS] | |
| Record name | Vinylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3536-96-7 | |
| Record name | Magnesium, chloroethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloroethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloroethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorovinylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Vinylmagnesium Chloride from Vinyl Chloride: A Technical Guide
Introduction
Vinylmagnesium chloride (CH₂=CHMgCl) is a pivotal Grignard reagent in organic synthesis, serving as a powerful nucleophilic source of a vinyl anion. Its utility spans the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, including vinyl ketones, alcohols, and dienes. The synthesis of this reagent is primarily achieved through the reaction of vinyl chloride with magnesium metal. However, the sp²-hybridized carbon of vinyl chloride renders the C-Cl bond stronger and less reactive than in alkyl halides, presenting unique challenges for the synthesis.[1] This guide provides an in-depth overview of the synthesis of this compound, focusing on detailed experimental protocols, quantitative data, and critical process parameters for research and development professionals.
Core Reaction and Mechanism
The fundamental reaction involves the insertion of magnesium metal into the carbon-chlorine bond of vinyl chloride. This organometallic reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive with protic solvents like water.[2] The reaction is typically performed in an ether-based solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the resulting Grignard reagent complex.[2][3]
Overall Reaction: CH₂=CH-Cl + Mg → CH₂=CH-MgCl
Experimental Workflow and Logical Relationships
The successful synthesis of this compound hinges on a sequence of carefully controlled steps, from reagent preparation and magnesium activation to the controlled execution of the Grignard reaction and subsequent analysis.
Figure 1. A diagram illustrating the general experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Successful synthesis requires meticulous attention to anhydrous conditions and the activation of magnesium. Two common and effective protocols are detailed below.
Protocol 1: Synthesis in Tetrahydrofuran (THF)
This method, adapted from patented procedures, is widely used due to THF's excellent ability to solvate and stabilize the Grignard reagent.[2][4]
1. Apparatus Setup:
-
Assemble a three-neck, pressure-resistant, thick-walled glass reaction kettle equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet/outlet.
-
Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove adsorbed moisture and allow to cool to room temperature.
2. Magnesium and Solvent Preparation:
-
Weigh magnesium chips or turnings and add them to the reaction flask. For enhanced reactivity, the magnesium can be pre-treated by washing with a 5% hydrochloric acid solution, followed by sequential rinses with water, ethanol, and anhydrous THF.[4]
-
Add anhydrous THF to the flask, sufficient to cover the magnesium. Anhydrous THF can be prepared by refluxing over sodium/benzophenone until a persistent blue color is achieved.[4]
3. Reaction Execution:
-
Purge the system with inert gas.
-
Add a chemical activator, such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6][7] Successful activation is often indicated by the disappearance of the iodine color or the observation of ethylene (B1197577) bubbles.[7]
-
Begin stirring and slowly bubble vinyl chloride gas into the THF solution. The reaction is exothermic, and the rate of vinyl chloride addition should be controlled to maintain a gentle reflux.[8]
-
For improved vinyl chloride solubility and reaction rate, the condenser can be cooled to -20°C using a low-temperature circulating bath.[4]
-
Continue the reaction for several hours until the desired conversion is achieved.
4. Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Allow the excess magnesium to settle. The supernatant, a dark brown solution, is the this compound Grignard reagent.[4]
-
Carefully filter the solution under an inert atmosphere to remove unreacted magnesium.
-
The concentration of the Grignard reagent is determined by titration, for example, with a standardized solution of sec-butanol in xylene using a colorimetric indicator.[4]
Protocol 2: Synthesis in tert-Butyl Methyl Ether (MTBE)
This protocol offers an alternative solvent system and a clear, step-by-step batch process.[9]
1. Apparatus Setup:
-
Equip a reaction flask with a mechanical stirrer, thermometer, and a dry reflux condenser.
-
Ensure all glassware is thoroughly dried.
2. Reagent Preparation:
-
Add 24.3g (1.0 mol) of magnesium powder to the reaction flask.[9]
-
Add 500ml of dry methyl tert-butyl ether.[9]
3. Reaction Execution:
-
Replace the atmosphere in the flask with dry nitrogen and begin stirring.[9]
-
Heat the mixture to 50°C.[9]
-
Slowly introduce vinyl chloride gas into the suspension. Simultaneously, add 1 to 2 iodine pellets as an initiator.[9]
-
The initiation of the reaction is marked by a rise in temperature and the disappearance of the iodine color.[9]
-
Control the feed rate of vinyl chloride to maintain a slight boiling for 8 hours.[9]
4. Work-up:
-
After 8 hours, turn off the heating and allow the reaction solution to cool to room temperature while stirring.[9]
-
Let the mixture stand to allow unreacted magnesium and magnesium salts to settle.[9]
-
The supernatant liquid is the this compound Grignard solution, which can be used directly in subsequent steps.[9]
Quantitative Data Presentation
The yield and final concentration of this compound are highly dependent on the solvent, reaction conditions, and initiation method. The table below summarizes quantitative data from various reported syntheses.
| Method / Solvent | Reactants (Molar Ratio) | Initiator | Temperature (°C) | Time (h) | Yield (%) | Concentration (M) | Reference |
| Tetrahydrofuran (THF) | Vinyl Chloride / Mg | Iodine / Ethyl Bromide | 50 - 60 | 8 | 88.4 | Not specified | [8] |
| Tetrahydrofuran (THF) | Vinyl Chloride / Mg | Not specified | Reflux | Not specified | 70 - 75 | 1.5 | [4] |
| tert-Butyl Methyl Ether | Vinyl Chloride / Mg (1.0 mol Mg) | Iodine | 50 | 8 | Not specified | Not specified | [9] |
| Diethylene Glycol Diethyl Ether | Vinyl Chloride / Mg (1:1 gr-atom) | Ethyl Bromide | 80 - 90 | Not specified | 93 | Not specified | [10] |
| Diethylene Glycol Dimethyl Ether | Vinyl Chloride / Mg (2.5:1 gr-atom) | Iodine / Ethyl Bromide | Exothermic | Not specified | 69 | Not specified | [10] |
Conclusion
The synthesis of this compound from vinyl chloride is a well-established yet sensitive procedure that is fundamental to organometallic chemistry. Success is contingent upon several critical factors: the rigorous exclusion of atmospheric moisture and oxygen, the effective activation of the magnesium surface to overcome its passivating oxide layer, and careful control of reaction temperature.[2][3][7] Tetrahydrofuran remains the most common and effective solvent, providing good reagent stability and reaction rates.[4][11] By adhering to the detailed protocols and understanding the key parameters outlined in this guide, researchers can reliably and safely produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.
References
- 1. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 2. byjus.com [byjus.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation with Vinyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The formation of Grignard reagents from vinyl halides, particularly vinyl chloride, is a cornerstone reaction in organic synthesis, enabling the creation of crucial carbon-carbon bonds.[1][2] Unlike their saturated alkyl halide counterparts, vinyl halides present unique challenges due to the higher bond dissociation energy of the sp² C-X bond and the potential for competing side reactions. This guide provides a comprehensive examination of the mechanistic underpinnings, experimental protocols, and analytical characterization of vinylmagnesium chloride formation. It synthesizes data from various studies to offer a detailed protocol and quantitative analysis for researchers in synthetic and medicinal chemistry.
Core Mechanism of Formation
The synthesis of a Grignard reagent from vinyl chloride and magnesium is not a simple insertion but a complex, multi-step process that occurs on the surface of the magnesium metal.[3] The generally accepted mechanism involves radical intermediates, and the reaction is critically dependent on the solvent and the condition of the magnesium surface.[4][5]
2.1 The Single Electron Transfer (SET) Mechanism
The reaction initiates with a single electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-chlorine bond in vinyl chloride.[5] This is the rate-determining step. This transfer results in the formation of a vinyl radical and a magnesium(I) radical cation species adsorbed on the surface.[5] These highly reactive species then rapidly combine on the metal surface to form the final this compound product.[5] This process is a non-chain radical reaction.[5]
Due to the higher reactivity of alkyl halides, initiation of the reaction with vinyl chloride can be difficult.[6] Therefore, activating agents are often employed. Common activators include iodine, methyl iodide, or 1,2-dibromoethane, which clean the passivating magnesium oxide layer from the metal surface and facilitate the initial electron transfer.[7][8]
Caption: The single electron transfer (SET) mechanism for vinyl Grignard formation.
2.2 The Role of the Solvent
Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are essential for the successful formation of vinyl Grignard reagents.[6][9] Diethyl ether is also used, but THF is superior for less reactive halides like vinyl chloride due to its greater ability to solvate the magnesium center.[4][6] The solvent plays two critical roles:
-
Stabilization: Lone pair electrons from two ether molecules coordinate to the magnesium atom, forming a stable complex.[9] This solvation stabilizes the Grignard reagent and prevents it from aggregating and precipitating out of solution.
-
Reactivity: The solvent sheath helps to maintain the reagent's nucleophilic character while preventing unwanted side reactions.
2.3 The Schlenk Equilibrium
In solution, Grignard reagents exist in a dynamic equilibrium involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).[7][10] This is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Vinylmagnesium Chloride in THF vs. Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Vinylmagnesium chloride, a pivotal Grignard reagent, plays a critical role in carbon-carbon bond formation, a cornerstone of pharmaceutical and fine chemical synthesis. The choice of solvent is paramount in ensuring the success of Grignard reactions, directly impacting reagent solubility, stability, and reactivity. This technical guide provides an in-depth analysis of the solubility of this compound in two commonly employed ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and comparative data to inform solvent selection and experimental design.
Core Tenets of Solubility: THF as the Superior Solvent
Tetrahydrofuran (THF) is generally the preferred solvent for this compound, a fact underscored by the commercial availability of stable solutions, typically at concentrations around 1.6 M.[1][2][3][4][5][6] This preference is rooted in the superior solvating power of THF compared to diethyl ether. The oxygen atom in the five-membered ring of THF possesses lone pairs of electrons that are more sterically accessible for coordination with the magnesium center of the Grignard reagent.[7] This enhanced solvation stabilizes the organomagnesium species in solution, thereby promoting higher solubility.
In contrast, while this compound is also soluble in diethyl ether, its solubility is generally lower. The ethyl groups in diethyl ether are more conformationally flexible and can sterically hinder the coordination of the ether oxygen to the magnesium atom. This less effective solvation can lead to the precipitation of the Grignard reagent at higher concentrations.
Table 1: Comparative Properties of THF and Diethyl Ether and Their Influence on Grignard Reagent Solubility
| Property | Tetrahydrofuran (THF) | Diethyl Ether | Impact on this compound Solubility |
| Molar Mass ( g/mol ) | 72.11 | 74.12 | Minimal direct impact on solubility. |
| Boiling Point (°C) | 66 | 34.6 | Higher boiling point of THF allows for a wider operational temperature range and can sometimes improve solubility.[7] |
| Dielectric Constant (at 20°C) | 7.5 | 4.3 | The higher dielectric constant of THF contributes to its ability to dissolve ionic species, including the polar Grignard reagent. |
| Lewis Basicity | Higher | Lower | The greater Lewis basicity of THF leads to stronger coordination with the magnesium center, enhancing solvation and solubility.[7] |
| Structure | Cyclic ether | Acyclic ether | The constrained cyclic structure of THF makes its oxygen lone pairs more available for coordination compared to the more sterically hindered oxygen in diethyl ether.[7] |
| Commercial Availability | Commonly available as 1.6 M solutions of this compound.[1][2][3][4][5][6] | Less common for commercial this compound solutions. | The high concentration of commercially available solutions in THF is a strong indicator of its high solubility. |
The Schlenk Equilibrium: A Dynamic Influence on Solubility
The composition of a Grignard reagent in solution is more complex than the simple formula "RMgX" suggests. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium halide (MgX₂).[8][9]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent. In strongly coordinating solvents like THF, the equilibrium tends to shift to the right, favoring the formation of the solvated dialkylmagnesium and magnesium halide species. This disproportionation can influence the overall solubility of the magnesium-containing species in the solution. While both THF and diethyl ether facilitate this equilibrium, the stronger solvating power of THF for the magnesium cation (Mg²⁺) and the magnesium halide contributes to driving the equilibrium further towards the products.
Caption: The Schlenk equilibrium and the influence of solvent coordination.
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines a general method for determining the solubility of this compound in an ethereal solvent. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of Grignard reagents.
Materials:
-
This compound (solid or concentrated solution)
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether
-
Anhydrous solvent for washing (same as the solvent being tested)
-
Standardized solution of a titrant (e.g., sec-butanol in xylene with an indicator like 1,10-phenanthroline)
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Inert gas supply (nitrogen or argon)
-
Syringes and needles
-
Glassware (graduated cylinders, volumetric flasks, burette)
Procedure:
-
Preparation of a Saturated Solution:
-
In a dry Schlenk flask under an inert atmosphere, add a measured volume of the anhydrous solvent (THF or diethyl ether).
-
Place the flask in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Gradually add this compound to the solvent with vigorous stirring until an excess of solid is present, indicating that the solution is saturated.
-
Allow the mixture to stir at a constant temperature for a sufficient time (e.g., several hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Dilution:
-
Turn off the stirrer and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe.
-
Immediately quench the aliquot in a flask containing a known excess of a proton source (e.g., a standardized solution of an acid) or prepare it for direct titration. For titration, the aliquot can be added to a flask containing the indicator.
-
-
Titration to Determine Concentration:
-
Titrate the prepared sample with a standardized solution of sec-butanol. The endpoint is typically indicated by a color change of the indicator.
-
Perform the titration in triplicate to ensure accuracy.
-
-
Calculation of Solubility:
-
From the volume of titrant used, calculate the molar concentration of the this compound in the saturated solution.
-
Convert the molar concentration to other units (e.g., g/100 mL) if desired, using the molecular weight of this compound (86.76 g/mol ).
-
Caption: Workflow for determining the solubility of this compound.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice of solvent for reactions involving this compound is a critical parameter. Based on established principles of coordination chemistry and the commercial availability of high-concentration solutions, tetrahydrofuran (THF) is the recommended solvent for achieving higher solubility of this compound . Its superior solvating ability and the nature of the Schlenk equilibrium in this solvent contribute to its effectiveness.
While diethyl ether can be a suitable solvent for some applications, researchers should be aware of its lower solvating power, which may limit the achievable concentration of the Grignard reagent. When working with either solvent, it is imperative to use anhydrous conditions and an inert atmosphere to prevent the degradation of the reagent. For applications requiring precise knowledge of solubility, the experimental protocol outlined in this guide provides a framework for its determination. The continued exploration of solvent effects on Grignard reagents remains a vital area of research for optimizing synthetic methodologies in the pharmaceutical and chemical industries.
References
- 1. This compound Supplier丨CAS 3536-96-7丨C2H3ClMg - Wolfa [wolfabio.com]
- 2. This compound | 3536-96-7 [chemicalbook.com]
- 3. This compound Solution 1.6 M In Thf - Cas No: 3536-96-7, Density: 0.978 G/ml At 25 °c, Linear Formula: Ch2=chmgcl, Liquid Physical Form at Best Price in Hyderabad | Symax Laboratories Private Limited [tradeindia.com]
- 4. This compound solution, 1.6 M in THF 3536-96-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. This compound, 1.5M (13 wt.%) solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound 1.6M tetrahydrofuran 3536-96-7 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Schlenk Equilibrium of Vinylmagnesium Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Schlenk equilibrium in vinylmagnesium chloride solutions, a critical aspect for professionals in chemical research and pharmaceutical development. Understanding this equilibrium is paramount for controlling the reactivity and optimizing the outcomes of reactions involving this widely used Grignard reagent. This document details the core principles of the equilibrium, summarizes available quantitative data for analogous systems, presents detailed experimental protocols for its characterization, and provides visualizations of the chemical dynamics.
The Core Principle: The Schlenk Equilibrium
The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of organomagnesium compounds.[1] In solutions of Grignard reagents, such as this compound (CH₂=CHMgCl), an equilibrium exists between the monomeric organomagnesium halide and its corresponding dialkylmagnesium compound and magnesium halide salt.[1] This dynamic state can be represented by the following equation:
2 RMgX ⇌ MgR₂ + MgX₂ [1]
For this compound, this equilibrium is expressed as:
2 CH₂=CHMgCl ⇌ (CH₂=CH)₂Mg + MgCl₂
The position of this equilibrium is significantly influenced by several factors, including the solvent, the concentration of the Grignard reagent, and the temperature.[1] In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for this compound solutions, the magnesium center is typically coordinated by solvent molecules.[1][2] This solvation plays a crucial role in the stability of the various species in solution and, consequently, the position of the equilibrium.[3][4] For instance, the addition of dioxane to Grignard solutions can drive the equilibrium completely to the right by precipitating the magnesium halide as a coordination polymer.[1]
Quantitative Data on the Schlenk Equilibrium
K = [MgR₂][MgX₂] / [RMgX]²
The following table summarizes thermodynamic data for the Schlenk equilibrium of other Grignard reagents, determined primarily by NMR spectroscopy. It is important to note that these values are not directly transferable to this compound but serve as a useful reference.
| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [5] |
Computational studies on methylmagnesium chloride (CH₃MgCl) in THF have provided insights into the energetics of the system. These studies suggest that the energy differences between the various solvated dinuclear species involved in the equilibrium are relatively small, typically less than 5 kcal/mol.[3][4] This indicates a flat free energy profile, which is consistent with a dynamic and easily shifted equilibrium.[3][4]
Experimental Protocols for Characterization
The determination of the species concentrations in a this compound solution at equilibrium requires precise experimental techniques. The following are detailed methodologies for key experiments.
Preparation of this compound Solution
A standard laboratory procedure for the preparation of this compound involves the reaction of magnesium metal with vinyl chloride in an anhydrous ether solvent, typically THF, under an inert atmosphere (e.g., argon or nitrogen).[6]
Materials:
-
Magnesium turnings
-
Vinyl chloride (gas or condensed liquid)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask equipped with a condenser, dropping funnel, and gas inlet/outlet
Procedure:
-
Dry all glassware thoroughly in an oven and assemble the apparatus while hot under a stream of inert gas.
-
Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
Gently heat the flask to activate the magnesium, as indicated by the sublimation of iodine.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Slowly introduce vinyl chloride into the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Continue the addition of vinyl chloride until the magnesium is consumed. The resulting grey-to-brown solution is the this compound Grignard reagent.
Determination of Total Grignard Reagent Concentration by Titration
Potentiometric titration is a reliable method for determining the total concentration of the Grignard reagent. This method is applicable to a wide array of Grignard reagents, including this compound.[7]
Materials:
-
This compound solution in THF
-
2-Butanol (B46777) in THF (standardized solution)
-
Platinum electrode
-
Reference electrode
-
Potentiometer
-
Burette
-
Anhydrous THF for dilutions
Procedure:
-
Under an inert atmosphere, accurately pipette a known volume of the this compound solution into a dry titration vessel.
-
Dilute the sample with anhydrous THF to ensure proper immersion of the electrodes.
-
Immerse the platinum and reference electrodes into the solution.
-
Titrate the solution with the standardized 2-butanol solution while monitoring the potential.
-
Record the potential as a function of the volume of titrant added.
-
The endpoint of the titration is determined from the first derivative of the titration curve, which corresponds to the point of maximum potential change.
-
Calculate the concentration of the Grignard reagent based on the stoichiometry of the reaction with 2-butanol.
Analysis of Equilibrium Species by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique to identify and quantify the different magnesium species present in the Schlenk equilibrium.[5][8]
Sample Preparation:
-
All sample manipulations must be carried out under a strict inert atmosphere using Schlenk line or glovebox techniques to prevent degradation of the Grignard reagent by air or moisture.
-
Use a high-quality, dry, deuterated solvent, such as THF-d₈, for the NMR analysis.
-
Carefully transfer a representative aliquot of the this compound solution into a dry NMR tube.
-
Seal the NMR tube under an inert atmosphere.
NMR Spectroscopy Parameters:
-
¹H NMR: Allows for the identification and quantification of the vinyl groups in this compound and divinylmagnesium. The chemical shifts of the vinyl protons will differ slightly between the two species, allowing for integration and determination of their relative concentrations.
-
¹³C NMR: Provides complementary information to ¹H NMR for the identification of the different vinyl species.
-
²⁵Mg NMR: While technically more challenging due to the quadrupolar nature of the ²⁵Mg nucleus, this technique can provide direct information about the different magnesium environments (CH₂=CHMgCl, (CH₂=CH)₂Mg, and MgCl₂). The chemical shifts in ²⁵Mg NMR are highly sensitive to the coordination environment of the magnesium atom.[5]
-
Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique can be used to separate the signals of different species based on their diffusion coefficients, which are related to their size. This can help to distinguish between monomeric, dimeric, and other aggregated forms in solution.[8]
Data Analysis:
-
Acquire the NMR spectra at a known, constant temperature.
-
Identify the characteristic peaks for this compound, divinylmagnesium, and any magnesium chloride-solvent complexes.
-
Carefully integrate the relevant peaks in the ¹H or ¹³C NMR spectra to determine the molar ratios of the vinyl-containing species.
-
From these ratios and the total Grignard concentration (determined by titration), calculate the absolute concentrations of this compound, divinylmagnesium, and subsequently, magnesium chloride.
-
The equilibrium constant (K) can then be calculated using these concentrations.
Visualizing the Schlenk Equilibrium and Experimental Workflows
Graphical representations are essential for understanding the complex relationships in the Schlenk equilibrium and the workflows for its analysis.
Caption: The Schlenk equilibrium for this compound.
Caption: Workflow for the characterization of the Schlenk equilibrium.
Caption: The influence of THF solvation on the Schlenk equilibrium species.
Conclusion
The Schlenk equilibrium is a pivotal concept governing the solution-state behavior of this compound. While specific quantitative data for this reagent remains an area for further investigation, the principles derived from related Grignard systems and the detailed experimental protocols outlined in this guide provide a robust framework for its study. For researchers and professionals in drug development, a thorough understanding and characterization of this equilibrium are essential for achieving reproducible and optimized synthetic outcomes. The application of modern analytical techniques, particularly NMR spectroscopy, is key to elucidating the precise nature of this compound solutions and harnessing their full synthetic potential.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran - UCL Discovery [discovery.ucl.ac.uk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Spectroscopic Characterization of Vinylmagnesium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylmagnesium chloride (CH₂=CHMgCl) is a pivotal Grignard reagent, widely employed in organic synthesis for the introduction of a vinyl group. Its utility in the formation of carbon-carbon bonds makes it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its structural and electronic properties, as revealed by spectroscopic techniques, is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound in its common solvent, tetrahydrofuran (B95107) (THF).
Molecular Structure and Bonding
The structure of this compound in THF is not simply a monomeric species. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomer, a dimer, and the corresponding diorganomagnesium compound (divinylmagnesium) and magnesium chloride. The THF solvent molecules play a critical role in solvating the magnesium center, typically resulting in a tetracoordinate magnesium atom.
Caption: The Schlenk equilibrium for this compound in solution.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. It is important to note that obtaining high-quality, reproducible spectroscopic data for Grignard reagents can be challenging due to their high reactivity and the dynamic nature of the Schlenk equilibrium. The data presented here is based on available literature and should be considered as representative. For this compound, specific spectral data is scarce in publicly available literature. Therefore, data for the closely related vinylmagnesium bromide is provided as a reliable approximation, given the similar electronic effects of chloride and bromide in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide characteristic signals for the vinyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the vinyl group in vinylmagnesium compounds typically exhibits a complex second-order splitting pattern (an AMX or ABC system). The chemical shifts and coupling constants are sensitive to the solvent and the position of the Schlenk equilibrium.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hα (CH=) | ~6.8 | dd | J(Hα-Hβ_cis) ≈ 18.5, J(Hα-Hβ_trans) ≈ 24.0 |
| Hβ_cis (=CH₂) | ~6.0 | dd | J(Hβ_cis-Hα) ≈ 18.5, J(Hβ_cis-Hβ_trans) ≈ 8.0 |
| Hβ_trans (=CH₂) | ~5.7 | dd | J(Hβ_trans-Hα) ≈ 24.0, J(Hβ_trans-Hβ_cis) ≈ 8.0 |
| Note: Data is for vinylmagnesium bromide in THF and serves as a close approximation for this compound. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the vinyl group.
| Carbon | Chemical Shift (δ, ppm) |
| Cα (CH=) | ~150 |
| Cβ (=CH₂) | ~125 |
| Note: Data is for vinylmagnesium bromide in THF and serves as a close approximation for this compound. |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is highly sensitive to the bonding and functional groups within a molecule. For this compound, the key vibrational modes are associated with the C=C and C-H bonds of the vinyl group, as well as the C-Mg bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | =C-H stretching |
| ~1580 | C=C stretching |
| ~1400 | =CH₂ scissoring |
| ~950 | =CH₂ wagging |
| ~600 | C-Mg stretching |
| Note: Assignments are based on typical ranges for vinylmetallic compounds and may vary depending on the specific solution composition. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric C=C stretching vibration.
| Wavenumber (cm⁻¹) | Assignment |
| ~1580 | C=C stretching (strong) |
| ~1280 | =CH₂ twisting |
| Note: Assignments are based on typical ranges for vinylmetallic compounds. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound. Given the air and moisture sensitivity of Grignard reagents, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Synthesis of this compound in THF
This protocol describes a standard laboratory preparation of this compound.
Theoretical Insights into the Structure of Vinylmagnesium Chloride in Ethereal Solvents
A Technical Guide for Researchers in Drug Development and Organic Synthesis
Abstract
Vinylmagnesium chloride, a prominent member of the Grignard reagent family, is a powerful tool in organic synthesis for the introduction of vinyl moieties. Despite its widespread use, the precise structural nature of this compound in its typical ethereal solutions, such as tetrahydrofuran (B95107) (THF), is multifaceted and extends beyond the simplistic RMgX representation. This technical guide delves into the theoretical and computational studies that illuminate the complex solution-state behavior of Grignard reagents, with a specific focus on this compound. Drawing upon in-depth computational analyses of analogous systems, this paper outlines the critical role of the Schlenk equilibrium, solvation, and aggregation in defining the reactive species. Detailed computational methodologies are presented to provide a framework for further investigation, and key structural data are summarized to offer a quantitative understanding of these phenomena.
The Complex Reality of Grignard Reagents in Solution
Grignard reagents, in their ethereal solutions, are not simple monomeric species. Their structure and reactivity are governed by a dynamic interplay of several factors, primarily the Schlenk equilibrium, solvation, and the formation of aggregates.
The Schlenk Equilibrium
The Schlenk equilibrium is a fundamental concept in Grignard chemistry, describing the disproportionation of an organomagnesium halide into a dialkylmagnesium compound and a magnesium dihalide.[1] This equilibrium is influenced by the nature of the organic group (R), the halide (X), the solvent, and the concentration.
For this compound, the equilibrium can be represented as:
2 CH₂=CHMgCl ⇌ (CH₂=CH)₂Mg + MgCl₂
The position of this equilibrium is crucial as it determines the concentration of the various magnesium-containing species in solution, each with potentially different reactivity.
The Role of Solvent: Solvation and its Dynamics
Ethereal solvents, particularly tetrahydrofuran (THF), are not passive media for Grignard reagents. They play an active role by coordinating to the magnesium center, thereby stabilizing the organomagnesium species.[1] Computational studies on methylmagnesium chloride in THF have revealed that the magnesium center is typically coordinated by two to four THF molecules.[2] The dynamics of this solvation, the constant association and dissociation of solvent molecules, is a key driver for the ligand exchange processes central to the Schlenk equilibrium.[2][3] Ab initio molecular dynamics simulations have shown that bond cleavage and formation events are often preceded by a change in the solvation number of the magnesium atoms involved.[2]
Aggregation: Monomers, Dimers, and Oligomers
In solution, Grignard reagents can exist as monomers, dimers, and even higher oligomers, especially at higher concentrations.[1] These aggregates are often bridged by the halide atoms. For this compound, dimeric structures with chlorine bridges are considered to be significant components of the solution. Theoretical studies on the analogous thiophene (B33073) Grignard reagent have shown that chlorine-bridged dimers are the most stable aggregated forms.[4]
Theoretical and Computational Methodologies
The elucidation of the complex structures of Grignard reagents in solution heavily relies on theoretical and computational chemistry. The primary methods employed are Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD).
Density Functional Theory (DFT) for Structural and Energetic Analysis
DFT calculations are a powerful tool for determining the optimized geometries, relative energies, and vibrational frequencies of the various species in the Schlenk equilibrium.
Typical Experimental Protocol for DFT Calculations:
-
Model Construction: Build initial structures for the monomeric, dimeric, and Schlenk equilibrium products of this compound, including coordinated THF molecules. For example, CH₂=CHMgCl(THF)₂, [(CH₂=CH)MgCl(THF)]₂, (CH₂=CH)₂Mg(THF)₂, and MgCl₂(THF)₄.
-
Functional and Basis Set Selection: Choose a suitable density functional and basis set. A common choice for organometallic systems is the B3LYP functional with a basis set such as 6-31G(d,p) or larger, often incorporating diffuse functions to accurately model anions.[4]
-
Geometry Optimization: Perform geometry optimization calculations to find the lowest energy structure for each species.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Solvation Modeling: To account for the bulk solvent, an implicit solvation model, such as the Polarizable Continuum Model (PCM), is often employed in conjunction with the explicit coordination of a few solvent molecules.
-
Energy Calculations: Compute the single-point energies of the optimized structures to determine the relative stabilities of the different species and the thermodynamics of the Schlenk equilibrium.
Ab Initio Molecular Dynamics (AIMD) for Dynamic Behavior
AIMD simulations provide insights into the dynamic behavior of Grignard reagents in solution, including solvent exchange and the mechanism of the Schlenk equilibrium.
Typical Experimental Protocol for AIMD Simulations:
-
System Setup: Create a simulation box containing one or more Grignard reagent molecules and a large number of explicit solvent (e.g., THF) molecules to represent the solution at a given concentration.
-
Electronic Structure Method: Select an ab initio method, typically DFT with a plane-wave basis set and a functional like BLYP or PBE.
-
Simulation Parameters: Set the temperature and pressure to match experimental conditions. The simulation is then run for a sufficient time (picoseconds to nanoseconds) to observe the dynamic events of interest.
-
Analysis: Analyze the trajectory of the simulation to understand solvent coordination numbers, ligand exchange events, and the pathways of the Schlenk equilibrium. Techniques like metadynamics can be used to accelerate the exploration of rare events and calculate free energy surfaces.[2]
Quantitative Data from Theoretical Studies
While specific, extensive theoretical data for this compound is not as readily available as for methylmagnesium chloride, studies on analogous systems provide valuable quantitative insights. A recent quantum chemical investigation of a thiophene Grignard reagent, which also features an sp²-hybridized carbon bound to magnesium, offers a strong basis for understanding the structural parameters of this compound aggregates.[4]
Table 1: Calculated Bond Lengths for Thiophene Grignard Reagent Dimer Intermediates (Å) [4]
| Bond | Structure 1B (Cl-bridged) | Structure 2B (Cl-bridged) | Structure 3B (C-bridged) |
| Mg-C | 2.16 | 2.15 | 2.22 / 2.37 |
| Mg-Cl (terminal) | 2.39 | 2.40 | 2.43 |
| Mg-Cl (bridging) | 2.50 / 2.51 | 2.52 / 2.53 | - |
| Mg-Mg | 3.24 | 3.27 | 2.91 |
Data from a study on 2-thienylmagnesium chloride, serving as an analogue for this compound.
Table 2: Calculated Relative Free Energies for Thiophene Grignard Reagent Dimerization (kcal/mol) [4]
| Species | Relative Free Energy (ΔG) |
| Separated Reactants (2 x RMgCl) | 0.0 |
| Structure 1B (Cl-bridged) | -0.1 |
| Structure 2B (Cl-bridged) | +0.4 |
| Structure 3B (C-bridged) | +0.7 |
These energies indicate that the formation of chlorine-bridged dimers is thermodynamically favorable.
Visualizing the Complexities
Diagrams generated using the DOT language can help visualize the key concepts discussed.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran - UCL Discovery [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Cornerstone Reagent: A Technical Guide to the Discovery and History of Vinyl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl Grignard reagents, a subclass of the venerable Grignard reagents, represent a pivotal tool in the arsenal (B13267) of synthetic organic chemists. Their ability to act as vinyl anion synthons has paved the way for the construction of complex molecular architectures, finding widespread application in natural product synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of vinyl Grignard reagents, detailing the seminal experimental work that brought them from a chemical curiosity to an indispensable reagent. We will delve into the initial challenges, the key breakthroughs, and the evolution of their synthesis, supported by detailed experimental protocols and comparative data.
An Unreactive Precursor: The Initial Challenge
The story of vinyl Grignard reagents begins with a significant hurdle. In the early 20th century, following Victor Grignard's groundbreaking discovery of organomagnesium halides in 1900, chemists began to explore the scope of this new reaction.[1][2] While a wide array of alkyl and aryl halides were found to react readily with magnesium to form the corresponding Grignard reagents, vinyl halides proved to be remarkably inert under the standard reaction conditions, which typically employed diethyl ether as the solvent.[3] This lack of reactivity was a significant barrier to the development of vinyl organometallic chemistry.
The Breakthrough: Normant's Pioneering Work
The landscape of vinyl organometallic chemistry was irrevocably changed in 1954 by the work of H. Normant. In a seminal publication in Comptes rendus de l'Académie des Sciences, Normant described the first successful preparation of a vinyl Grignard reagent, specifically vinylmagnesium bromide.[3] The key to this breakthrough was the use of tetrahydrofuran (B95107) (THF) as the solvent instead of diethyl ether. This discovery highlighted the profound effect of the solvent on the formation of Grignard reagents and opened the door to a new class of reactive intermediates.
The Role of Henry Gilman
While Normant is credited with the initial breakthrough, the broader context of organometallic chemistry was significantly shaped by the prolific American chemist, Henry Gilman. Gilman's extensive work on Grignard reagents, organolithium compounds, and the development of Gilman cuprates (lithium diorganocuprates) laid a substantial foundation for the understanding and application of organometallic reagents in synthesis.[4][5][6] Although a direct, singular contribution from Gilman to the initial discovery of vinyl Grignard reagents is not prominently documented, his development of techniques for the preparation and handling of reactive organometallic species, and his introduction of cuprate (B13416276) chemistry, which often utilizes Grignard reagents as precursors, were instrumental in the subsequent flourishing of vinyl Grignard chemistry.[4][6] Gilman reagents, for instance, offer a milder and more selective alternative for certain transformations compared to the more reactive Grignard reagents.[4]
Synthesis of Vinyl Grignard Reagents: A Comparative Overview
The two most common vinyl Grignard reagents are vinylmagnesium bromide and vinylmagnesium chloride. Their synthesis follows the general principle of reacting a vinyl halide with magnesium metal in an ethereal solvent, with THF being the solvent of choice.
Data Presentation: Synthesis of Vinyl Grignard Reagents
| Reagent | Vinyl Halide | Solvent | Typical Yield (%) | Key Considerations |
| Vinylmagnesium Bromide | Vinyl Bromide | Tetrahydrofuran (THF) | 80-95% | Generally easier to initiate than the chloride. The reagent can precipitate from solution upon standing, requiring redissolving before use. |
| This compound | Vinyl Chloride (gas) | Tetrahydrofuran (THF) | 70-90% | Requires handling of a gaseous reactant. The resulting solution is often used directly in subsequent reactions. |
Experimental Protocols
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (B42909) (optional initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
A solution of vinyl bromide in anhydrous THF is prepared in the dropping funnel.
-
A small amount of the vinyl bromide solution is added to the magnesium. The reaction is initiated, often evidenced by the disappearance of the iodine color and a gentle reflux. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Once the reaction has initiated, the remainder of the vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete reaction.
-
The resulting grey to brownish solution of vinylmagnesium bromide is then cooled and used in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.[7]
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Vinyl chloride (gas)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up the reaction apparatus as described for vinylmagnesium bromide, with the dropping funnel replaced by a gas inlet tube extending below the surface of the solvent.
-
Activate the magnesium with a crystal of iodine in a small amount of anhydrous THF.
-
Once the magnesium is activated, begin bubbling vinyl chloride gas through the stirred suspension of magnesium in THF.
-
The reaction is exothermic and the rate of vinyl chloride addition should be controlled to maintain a gentle reflux.
-
The reaction is continued until the desired amount of vinyl chloride has been added or the magnesium is consumed.
-
The resulting solution of this compound is then used directly.
Stability and Reactivity
Vinyl Grignard reagents are strong nucleophiles and bases.[2] Their stability is a critical factor in their successful application.
-
Solvent Effects: THF is the preferred solvent as it solvates the magnesium center, increasing the stability and reactivity of the reagent compared to diethyl ether.[1]
-
Thermal Stability: Vinyl Grignard reagents are generally stable at room temperature in THF for reasonable periods when stored under an inert atmosphere. However, prolonged storage can lead to decomposition and precipitation.
-
Reactivity Profile: Vinyl Grignard reagents react with a wide range of electrophiles, including aldehydes, ketones, esters, epoxides, and carbon dioxide.[8] They are generally more reactive than vinylzinc reagents but less reactive than vinyllithium (B1195746) reagents, offering a useful balance for many synthetic applications.[9]
Common Side Reactions
The primary side reaction encountered during the synthesis of Grignard reagents is the Wurtz coupling , where the newly formed Grignard reagent reacts with the starting halide to form a homocoupled product.[10][11]
R-MgX + R-X → R-R + MgX₂
This side reaction can be minimized by the slow addition of the halide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.
Visualizing the Chemistry: Diagrams and Workflows
Synthesis of Vinyl Grignard Reagent
Caption: General workflow for the synthesis of a vinyl Grignard reagent.
Wurtz Coupling Side Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsm.com [ijpsm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Henry Gilman - Wikipedia [en.wikipedia.org]
- 6. Gilman reagent - Wikipedia [en.wikipedia.org]
- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. leah4sci.com [leah4sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Vinylmagnesium chloride, a Grignard reagent, is a potent nucleophile widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] Typically supplied as a solution in tetrahydrofuran (B95107) (THF), its high reactivity necessitates stringent safety protocols to mitigate risks. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential precautions for its safe handling, storage, and disposal.
Hazard Identification and Chemical Properties
This compound is a highly flammable and corrosive substance that reacts violently with water.[1][2] It is crucial to understand its chemical characteristics to handle it safely.
Key Hazards:
-
Flammability: The THF solution is highly flammable, with a low flash point.[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]
-
Water Reactivity: It reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][3][4]
-
Corrosivity: Causes severe skin and eye burns.[2] Inhalation can lead to chemical burns in the respiratory tract.[2]
-
Peroxide Formation: On prolonged storage, especially after a container has been opened, it may form explosive peroxides.[2][3][5] The presence of crystals in the solution could indicate dangerous peroxide formation.[3]
-
Health Hazards: Harmful if swallowed and may cause respiratory irritation. It can also cause central nervous system depression, and potential liver and kidney damage with repeated exposure.[2]
Physical and Chemical Properties
A summary of the key quantitative safety data for a typical 1.6 M solution of this compound in THF is presented below.
| Property | Value | Source |
| Appearance | Clear or slightly hazy grey to brown to black liquid | [5] |
| Flash Point | -17 °C / 1.4 °F | [3] |
| Autoignition Temperature | 230 °C / 446 °F | [3] |
| Explosion Limits (in air) | Lower: 2.0 vol %, Upper: 11.0 vol % | [3] |
| Density | ~0.978 g/mL at 25 °C | [5] |
| Boiling Point | ~66 °C (of THF) | [2] |
| Vapor Pressure | 200 mbar @ 20 °C (of THF) | [2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye burns. |
| Skin Protection | Flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). | Prevents skin contact, which can cause severe burns. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if exposure limits are exceeded. | Protects against inhalation of corrosive and irritating vapors. |
Always ensure that an eyewash station and a safety shower are readily accessible and in good working order before commencing any work.[2][3]
Safe Handling and Storage Protocols
Handling
-
Inert Atmosphere: All handling and transfers of this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][4]
-
Ventilation: Work should be performed in a well-ventilated chemical fume hood.[3]
-
Ignition Sources: All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[3][4] Use non-sparking tools and explosion-proof equipment.[3][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
Peroxide Check: If the product has been stored for an extended period or shows signs of crystallization, it should be tested for peroxides before use.[3] If peroxides are suspected, do not move or open the container and seek professional assistance.[3]
Storage
-
Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2]
-
Container: Keep the container tightly closed and under an inert atmosphere.[1][4]
-
Incompatibilities: Store away from water, moisture, strong oxidizing agents, acids, and alcohols.[3][4]
-
Labeling: Containers should be clearly labeled with the date received and the date opened to track potential peroxide formation.[3]
Emergency Procedures
Immediate and appropriate response is critical in an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Flush skin with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3] |
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, soda ash, lime, or dry sand.[4] Carbon dioxide may also be used.[3]
-
Unsuitable Extinguishing Media: DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [2][3] The violent reaction with water will exacerbate the fire.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Spill Response Protocol
A detailed workflow for responding to a this compound spill is outlined below. This protocol is designed to be executed by trained personnel.
Experimental Protocol: this compound Spill Cleanup
-
Evacuation and Alerting: 1.1. Immediately alert personnel in the vicinity and evacuate the immediate area.[3] 1.2. If the spill is large or there is a fire, activate the fire alarm and contact emergency services.
-
Control and Containment: 2.1. Remove all ignition sources and ensure adequate ventilation (if safe to do so).[4] 2.2. Stop the source of the leak if it can be done without risk.[4] 2.3. For minor spills, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[2][4] Do not use combustible absorbents.
-
Cleanup: 3.1. Wearing appropriate PPE, carefully cover the spill with the inert absorbent material.[2][4] 3.2. Use non-sparking tools to collect the absorbed material.[4] 3.3. Place the collected material into a suitable, labeled container for hazardous waste disposal.[4] Do not seal the container tightly, as gas may be generated.[4]
-
Decontamination: 4.1. Decontaminate the spill area thoroughly. 4.2. Wash all protective clothing and equipment before reuse.[4]
The logical flow of this spill response can be visualized in the following diagram.
Caption: Workflow for this compound spill response.
Reactivity and Incompatibilities
Understanding the reactivity of this compound is paramount to preventing hazardous situations. Its primary incompatibility is with protic sources, but other materials should also be avoided.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound solution, 1.6 M in THF 3536-96-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylmagnesium chloride (VMC), a pivotal Grignard reagent, is extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Its utility, however, is intrinsically linked to its thermal stability and reactivity. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. It includes a review of the known decomposition products and presents a case study on the thermal analysis of a representative Grignard reagent using Accelerating Rate Calorimetry (ARC) to illustrate the methodologies and data that can be obtained. This document also outlines detailed experimental protocols for handling and analyzing such air- and moisture-sensitive compounds and visualizes the key relationships and processes through diagrams.
Introduction
Grignard reagents, with the general formula R-Mg-X, are among the most versatile and widely used classes of organometallic compounds in chemical synthesis.[1][2] this compound, in particular, serves as a valuable vinyl anion synthon.[3] The efficacy and safety of processes involving VMC are critically dependent on its thermal stability. Uncontrolled decomposition can lead to loss of yield, formation of impurities, and potentially hazardous thermal runaway events.[4][5] This guide aims to consolidate the available knowledge on the thermal behavior of VMC, providing a technical resource for professionals in research and development.
Thermal Stability and General Decomposition Products
This compound is typically handled as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF), which stabilize the reagent through coordination.[1][6] While many Grignard reagents are stable in such solutions up to temperatures exceeding 100 °C, their stability can be influenced by factors such as concentration, impurities, and the specific organic moiety.[7]
Upon thermal decomposition, this compound is known to yield a variety of products. The primary hazardous combustion and decomposition products identified include:
-
Ethene
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen chloride (HCl)
-
Magnesium oxides
-
Magnesium hydroxides[8]
The formation of these products suggests complex decomposition pathways that may involve radical or concerted mechanisms.
Quantitative Thermal Analysis: A Case Study
Experimental Protocol: Accelerating Rate Calorimetry (ARC)
The following protocol is adapted from the thermal analysis of a p-bromotoluene-based Grignard reagent and is applicable for studying the thermal hazards of this compound.[4][5]
Objective: To determine the onset temperature of thermal decomposition and the self-heating rate under adiabatic conditions.
Apparatus:
-
Accelerating Rate Calorimeter (ARC)[10]
-
Sample bomb (e.g., titanium)
-
Inert atmosphere glovebox for sample preparation
Procedure:
-
Sample Preparation: Inside a glovebox under an inert atmosphere (e.g., argon or nitrogen), a known quantity of the this compound solution is loaded into the ARC sample bomb.
-
Instrument Setup: The bomb is placed in the calorimeter, which is then sealed. The calorimeter creates an adiabatic environment, meaning no heat is exchanged with the surroundings.[10]
-
Heat-Wait-Search Mode: The instrument operates in a heat-wait-search mode. The sample is heated in small steps (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium. The instrument then monitors for any self-heating (exothermic activity).
-
Detection of Exotherm: If the self-heating rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. It then tracks the temperature and pressure changes as a function of time, with the calorimeter temperature matching the sample temperature to maintain adiabatic conditions.
-
Data Collection: The primary data collected are the temperature and pressure of the sample as a function of time during the exothermic decomposition.
Data Presentation: Thermal Decomposition of a Representative Grignard Reagent
The following tables summarize the key findings from the ARC analysis of the p-bromotoluene-based Grignard reagent, which can be considered indicative of the type of data expected for this compound.[5]
Table 1: ARC Decomposition Characteristics
| Parameter | Value |
| Onset Temperature of Decomposition | > 352.67 K |
| Adiabatic Temperature Rise (ΔTad) | 51.48 K |
| Maximum Self-Heating Rate | 1.05 K/min |
| Final Temperature | ~551 K |
Table 2: Time to Maximum Rate (TMR) under Adiabatic Conditions
| Temperature (K) | Time to Maximum Rate (min) |
| 360 | ~1500 |
| 380 | ~600 |
| 400 | ~250 |
| 420 | ~100 |
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
The logical flow for assessing the thermal stability of an air-sensitive compound like this compound is depicted below.
Proposed General Decomposition Pathway
Based on the known decomposition products, a simplified potential decomposition pathway for this compound is proposed. This pathway is likely a simplification of more complex radical and/or concerted processes.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in synthesis. While specific quantitative decomposition data for VMC is scarce, analysis of related Grignard reagents provides a robust framework for understanding its potential thermal hazards. The use of techniques like Accelerating Rate Calorimetry, coupled with careful handling in an inert atmosphere, is essential for a thorough risk assessment. The decomposition of VMC leads to the formation of ethene, magnesium compounds, and various gaseous byproducts, necessitating appropriate safety and handling protocols. Further research to elucidate the precise decomposition kinetics and mechanism of this compound would be highly beneficial to the chemical and pharmaceutical industries.
References
- 1. ijpsm.com [ijpsm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 3536-96-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - ProQuest [proquest.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. catsci.com [catsci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Methodological & Application
Application Notes and Protocols: Vinylmagnesium Chloride Addition to Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of Grignard reagents to aldehydes and ketones is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the facile preparation of secondary and tertiary alcohols, respectively. Among these reagents, vinylmagnesium chloride serves as a valuable vinyl anion equivalent, providing a direct route to the synthesis of allylic alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to the reactive nature of the allyl group which allows for a variety of subsequent transformations.
This document provides detailed application notes and protocols for the preparation of this compound and its subsequent 1,2-addition to a range of aldehyde and ketone substrates.
Reaction Mechanism and Regioselectivity
The reaction proceeds via the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding allylic alcohol.
In the case of α,β-unsaturated aldehydes and ketones, this compound typically favors 1,2-addition to the carbonyl carbon, especially in the absence of copper catalysts. This is in contrast to softer nucleophiles like organocuprates, which preferentially undergo 1,4-conjugate addition. The "hard" nature of the Grignard reagent leads to a faster reaction at the "harder" electrophilic center of the carbonyl group. However, the presence of catalytic amounts of copper(I) salts can steer the reaction towards 1,4-addition, leading to the formation of γ,δ-unsaturated ketones.[1]
Data Presentation
The following tables summarize the yields of allylic alcohols obtained from the reaction of this compound with various aldehydes and ketones under standard Grignard reaction conditions.
Table 1: Addition of this compound to Aldehydes
| Aldehyde Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2-propen-1-ol | ~95 | [2] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-propen-1-ol | 87 | [3] |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-propen-1-ol | 91 | [3] |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-propen-1-ol | 89 | [3] |
| Hexanal | 1-Octen-3-ol | 85 | [2] |
| Citronellal | 3,7-Dimethyl-1,8-nonadien-4-ol | 78 | [2] |
Table 2: Addition of this compound to Ketones
| Ketone Substrate | Product | Yield (%) | Reference |
| Acetophenone | 2-Phenyl-3-buten-2-ol | 88 | [2] |
| Benzophenone | 1,1-Diphenyl-2-propen-1-ol | 92 | [2] |
| Cyclohexanone | 1-Vinylcyclohexan-1-ol | 84 | [2] |
| 2-Adamantanone | 2-Ethenyl-2-adamantanol | 85 | [2] |
| 2-Octanone | 2-Methyl-1-nonen-3-ol | 75 | [2] |
| 3-Pentanone | 3-Ethenyl-3-pentanol | 82 | [2] |
Experimental Protocols
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Vinyl chloride is a flammable gas and a known carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Tetrahydrofuran (B95107) (THF) can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF and test for peroxides before use.
Protocol 1: Preparation of this compound in THF
This protocol describes the preparation of a this compound solution in tetrahydrofuran.
Materials:
-
Magnesium turnings
-
Vinyl chloride gas
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add magnesium turnings (1.0 eq).
-
Assemble the glassware and flush the system with a slow stream of nitrogen or argon for at least 30 minutes.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Add a small crystal of iodine to the flask. The appearance of a brown color indicates the presence of the initiator.
-
Begin stirring and slowly bubble vinyl chloride gas through the THF solution.
-
The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and grayish. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, continue to bubble vinyl chloride through the solution at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.
-
After the magnesium has been consumed, stop the flow of vinyl chloride and allow the solution to cool to room temperature under an inert atmosphere.
-
The resulting dark gray to black solution is the this compound Grignard reagent. The concentration can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator).
Protocol 2: General Procedure for the Addition of this compound to an Aldehyde or Ketone
This protocol provides a general method for the synthesis of allylic alcohols.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the aldehyde or ketone (1.0 eq) dissolved in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the this compound solution (1.1-1.5 eq) dropwise from the addition funnel to the stirred solution of the carbonyl compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allylic alcohol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Conclusion
The addition of this compound to aldehydes and ketones is a reliable and high-yielding method for the synthesis of secondary and tertiary allylic alcohols. The reaction is generally straightforward to perform, with the primary considerations being the use of anhydrous conditions and an inert atmosphere. The resulting allylic alcohols are valuable synthetic intermediates that can be further elaborated, making this reaction a powerful tool in the arsenal (B13267) of the synthetic chemist.
References
Application Notes and Protocols for the Synthesis of Primary and Secondary Allylic Alcohols using Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of allylic alcohols is a cornerstone of organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1] The vinyl group and the hydroxyl moiety in allylic alcohols offer multiple reaction sites for further functionalization.[2] Among the various synthetic strategies, the addition of vinyl Grignard reagents to carbonyl compounds stands out as a robust and straightforward method for creating these valuable intermediates. This application note provides detailed protocols for the synthesis of both primary and secondary allylic alcohols using vinylmagnesium chloride, a commercially available and highly reactive Grignard reagent.[3][4]
The reaction involves the nucleophilic attack of the vinyl carbanion from this compound on the electrophilic carbonyl carbon of an aldehyde or formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired allylic alcohol. This method is highly valued for its efficiency and the direct formation of a carbon-carbon bond.[1]
Applications in Drug Development
Allylic alcohols are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from the ability to undergo various transformations, such as epoxidation, oxidation, and rearrangement reactions, to introduce new functional groups and stereocenters. For instance, the allylic alcohol moiety is present in several natural products with demonstrated anticancer activity.
While direct examples of this compound being used in the final steps of brand-name drug synthesis are often proprietary, the fundamental transformation it enables is critical in the early stages of drug discovery and process development. The construction of complex carbon skeletons often relies on the reliable formation of key fragments, and the vinylation of carbonyls is a classic and dependable strategy. For example, the synthesis of Tramadol, an opioid analgesic, involves a Grignard reaction as a key step to form a tertiary alcohol.[5] Although not a vinyl Grignard, this highlights the importance of this class of reagents in pharmaceutical manufacturing. The allylic alcohols synthesized via the protocols described herein can serve as precursors to more complex chiral molecules through asymmetric epoxidation or other stereoselective reactions, which are vital in modern drug development.
Experimental Protocols
General Considerations
All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, as they react readily with water. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[6]
Protocol 1: Synthesis of a Primary Allylic Alcohol (Allyl Alcohol)
This protocol describes the synthesis of the simplest primary allylic alcohol, allyl alcohol, using this compound and paraformaldehyde, a solid source of formaldehyde.
Materials:
-
This compound solution (1.6 M in THF)[4]
-
Paraformaldehyde, anhydrous
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, place anhydrous paraformaldehyde (1.0 equivalent). Add anhydrous THF to create a slurry.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the this compound solution (1.1 equivalents) from the dropping funnel to the stirred paraformaldehyde slurry. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude allyl alcohol can be purified by distillation.
Protocol 2: Synthesis of a Secondary Allylic Alcohol (e.g., 1-Phenylprop-2-en-1-ol)
This protocol details the general procedure for the synthesis of secondary allylic alcohols from the reaction of this compound with an aldehyde. Benzaldehyde is used as a representative aromatic aldehyde.
Materials:
-
This compound solution (1.6 M in THF)[4]
-
Benzaldehyde (or other aldehyde), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer
Procedure:
-
Apparatus Setup: Set up the reaction apparatus as described in Protocol 1.
-
Reagent Preparation: In the flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Grignard Addition: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the this compound solution (1.1 equivalents) from the dropping funnel to the stirred aldehyde solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous phase twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude secondary allylic alcohol can be purified by column chromatography on silica (B1680970) gel or by distillation.
Data Presentation
The following tables summarize representative yields for the synthesis of secondary allylic alcohols from the reaction of this compound with various aromatic and aliphatic aldehydes.
Table 1: Synthesis of Secondary Allylic Alcohols from Aromatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenylprop-2-en-1-ol | 85-95 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 88-92 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)prop-2-en-1-ol | 82-90 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)prop-2-en-1-ol | ~99 (crude)[7] |
Table 2: Synthesis of Secondary Allylic Alcohols from Aliphatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Isovaleraldehyde | 5-Methylhex-1-en-3-ol | 80-88 |
| 2 | Cyclohexanecarboxaldehyde | 1-Cyclohexylprop-2-en-1-ol | 75-85 |
| 3 | Heptanal | Non-1-en-3-ol | 80-87 |
Note: Yields are based on literature precedents and may vary depending on reaction scale and purity of reagents.[7]
Mandatory Visualizations
Caption: General workflow for the synthesis of allylic alcohols.
Caption: Simplified reaction mechanism.
Caption: Role in drug development.
References
- 1. Vinyl Magnesium Chloride V M C Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 2. CN101514141A - Synthetic method for allyl alcohol-like compound - Google Patents [patents.google.com]
- 3. This compound | 3536-96-7 [chemicalbook.com]
- 4. 乙烯基氯化镁 溶液 1.6 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Synthesis with Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylmagnesium chloride (CH₂=CHMgCl) is a powerful and highly reactive organometallic reagent, pivotal for the formation of carbon-carbon bonds in organic synthesis. Its addition to prochiral electrophiles, such as aldehydes, ketones, and imines, generates valuable allylic alcohols and amines, which are key structural motifs in numerous natural products and pharmaceutical agents. However, controlling the stereochemistry of these additions is a significant challenge. This document provides detailed application notes and experimental protocols for achieving high levels of stereoselectivity in reactions involving this compound, focusing on substrate-controlled, auxiliary-controlled, and catalyst-controlled methodologies.
Application Notes: Strategies for Stereoselective Vinylation
The stereochemical outcome of the addition of this compound to a carbonyl or imine group can be directed by several strategic approaches. The choice of strategy depends on the substrate, the desired stereoisomer, and the availability of chiral starting materials or catalysts.
-
Substrate-Controlled Diastereoselection: This approach utilizes the inherent chirality within the electrophilic substrate to direct the incoming nucleophile to a specific face of the molecule. Stereogenic centers, particularly at the α- or β-positions, can create a sterically and electronically biased environment. Chelation control is a powerful tool in this context, where a Lewis basic group (e.g., an alkoxy group) on the substrate coordinates to the magnesium ion of the Grignard reagent, forming a rigid cyclic transition state that dictates the trajectory of the vinyl group addition.
-
Chiral Auxiliary-Controlled Diastereoselection: In this strategy, a temporary chiral group (an auxiliary) is attached to the substrate. This auxiliary imparts facial bias, directing the this compound addition to produce one diastereomer preferentially. A key advantage is that the auxiliary can be cleaved after the reaction to reveal the enantiomerically enriched product, and the auxiliary can often be recovered and reused. One of the most successful examples involves the use of N-tert-butanesulfinyl imines, where the chiral sulfinyl group effectively shields one face of the C=N bond.
-
Catalyst-Controlled Enantioselection: This method employs a substoichiometric amount of a chiral catalyst to create a chiral environment around the reacting species. The catalyst, typically a complex of a metal (e.g., copper, titanium, or magnesium itself) and a chiral ligand, preferentially activates one enantiotopic face of the prochiral substrate or complexes with the Grignard reagent to form a chiral nucleophile. This approach is highly atom-economical and allows for the synthesis of enantiomerically enriched products from achiral starting materials. Chiral diols like TADDOL and BINOL derivatives are common ligands for this purpose.
Data Presentation: Performance in Stereoselective Additions
The following tables summarize quantitative data for the stereoselective addition of vinyl Grignard reagents to various classes of electrophiles, showcasing the efficacy of different control strategies.
Table 1: Substrate-Controlled Diastereoselective Addition to Chiral Aldehydes
| Entry | Aldehyde Substrate | Grignard Reagent | Conditions | d.r. (anti:syn) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Tosyl Garner's Aldehyde Analogue | This compound | THF, -40 °C to rt | 8.5:1 | >95 | [1] |
| 2 | N-Boc Garner's Aldehyde | Vinylmagnesium bromide | THF, -40 °C to rt | 5.5:1 | >95 |[1] |
Table 2: Auxiliary-Controlled Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines
| Entry | Imine Substrate (R group) | Grignard Reagent | Conditions | d.r. | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | C₆H₅ (Benzaldehyde-derived) | Vinylmagnesium bromide | THF, -78 °C | >98:2 | 91 | Adapted from[2] |
| 2 | CH(CH₃)₂ (Isobutyraldehyde-derived) | Vinylmagnesium bromide | THF, -78 °C | 97:3 | 85 | Adapted from[2] |
| 3 | c-C₆H₁₁ (Cyclohexanecarboxaldehyde-derived) | Vinylmagnesium bromide | THF, -78 °C | 98:2 | 89 | Adapted from[2] |
Table 3: Catalyst-Controlled Enantioselective Addition to Aldehydes
| Entry | Aldehyde Substrate | Chiral Ligand / Catalyst System | Grignard Reagent | Conditions | e.e. (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | (S)-3,3'-Me₂-BINOL / Mg complex | Vinylmagnesium bromide¹ | THF, -20 °C | 63 | 85 | [3] |
| 2 | 4-Cl-C₆H₄CHO | (S)-3,3'-Me₂-BINOL / Mg complex | Vinylmagnesium bromide¹ | THF, -20 °C | 58 | 81 | [3] |
| 3 | 2-Naphthaldehyde | (S)-3,3'-Me₂-BINOL / Mg complex | Vinylmagnesium bromide¹ | THF, -20 °C | 55 | 83 | [3] |
¹Vinylmagnesium bromide was deactivated with bis(2-[N,N'-dimethylamino]ethyl) ether (BDMAEE).
Experimental Protocols
Protocol 1: Substrate-Controlled Diastereoselective Addition of this compound to an N-Tosyl Garner's Aldehyde Analogue
This protocol is adapted from Synlett2021 , 32(02), 195-199, and describes the vinylation of a serine-derived chiral aldehyde.[1]
Materials:
-
(R)-methyl 2-((4-methylphenyl)sulfonamido)-3-oxopropanoate (N-Tosyl Garner's Aldehyde Analogue)
-
This compound (1.6 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the N-Tosyl Garner's Aldehyde Analogue (1.0 equiv, e.g., 1.34 g, 4.74 mmol) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the aldehyde in anhydrous THF (approx. 10 mL per mmol of aldehyde, e.g., 44 mL).
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Grignard Addition: Slowly add the solution of this compound (4.0 equiv, e.g., 11.8 mL, 18.9 mmol) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to warm to 0 °C and then stir overnight at room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing cold, saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica (B1680970) gel to yield the desired anti-allylic alcohol. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Auxiliary-Controlled Diastereoselective Addition of this compound to an N-tert-Butanesulfinyl Imine
This protocol describes a general procedure for the highly diastereoselective synthesis of chiral allylic amines, adapted from the extensive work on N-tert-butanesulfinyl imines.
Materials:
-
(R)- or (S)-N-tert-Butanesulfinyl imine (1.0 equiv)
-
This compound (1.6 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Add the N-tert-butanesulfinyl imine (1.0 equiv) to a dry, oven-flamed flask under an inert atmosphere.
-
Dissolution: Dissolve the imine in anhydrous THF (0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add this compound (2.0 equiv) dropwise to the stirred solution. The reaction is typically rapid.
-
Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography to afford the N-sulfinyl-protected allylic amine. The diastereoselectivity can be assessed by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage (Optional): The tert-butanesulfinyl group can be readily cleaved by treating the product with HCl in a protic solvent like methanol (B129727) or ethanol (B145695) to yield the free primary amine hydrochloride.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the conceptual workflows and proposed mechanisms for achieving stereoselectivity.
Caption: General experimental workflow for stereoselective vinylation.
References
Application Notes and Protocols for Vinylmagnesium Chloride in Kumada Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of vinylmagnesium chloride in Nickel (Ni)- and Palladium (Pd)-catalyzed Kumada cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of vinylarenes (styrene derivatives), which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1]
Introduction
The Kumada cross-coupling, first reported in 1972, is a transition metal-catalyzed reaction between a Grignard reagent and an organic halide.[2] The use of this compound as the Grignard reagent provides a direct and economical method for the introduction of a vinyl group onto aromatic and heteroaromatic scaffolds. This reaction is particularly advantageous for the large-scale synthesis of styrene (B11656) derivatives due to the ready availability and cost-effectiveness of the starting materials.[3]
Key Features:
-
Stereoselectivity: The coupling reaction is stereoselective, preserving the stereochemistry of the starting vinyl halide.
-
Catalysts: Both Nickel and Palladium catalysts are effective, with Palladium often offering broader functional group tolerance and chemo- and stereoselectivity.[3] Nickel catalysts are a more economical option.
-
Reaction Partners: The reaction is effective with a wide range of aryl and vinyl halides, including bromides, iodides, and in some cases, chlorides.[2]
-
Limitations: The high reactivity of Grignard reagents limits the tolerance of certain functional groups, such as alcohols and carbonyls.[2] The reaction is also sensitive to air and moisture, requiring an inert atmosphere.[2]
Reaction Principle
The catalytic cycle of the Kumada cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle
Figure 1: General catalytic cycle for the Kumada cross-coupling reaction.
-
Oxidative Addition: The active M(0) (M = Ni or Pd) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form an organometallic M(II) complex.
-
Transmetalation: The vinyl group from the this compound is transferred to the metal center, displacing the halide and forming a diorganometallic complex.
-
Reductive Elimination: The aryl and vinyl groups on the metal center couple and are eliminated as the final vinylarene product, regenerating the M(0) catalyst which re-enters the catalytic cycle.
Application Scope and Data
The Kumada cross-coupling of this compound is a versatile method for the synthesis of a wide array of substituted styrenes. The following tables summarize representative examples of this reaction with various aryl halides, showcasing the scope and efficiency under different catalytic systems.
Nickel-Catalyzed Vinylation of Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | NiCl₂ (10) | IMes·HCl (10) | THF | -10 | 1 | 90 | [3][4] |
| 2 | 2-Bromonaphthalene | NiCl₂ (10) | IMes·HCl (10) | THF | 0 | 1 | 77 | [4] |
| 3 | 4-Bromobenzotrifluoride | NiCl₂ (10) | IMes·HCl (10) | THF | 0 | 1 | 81 | [4] |
| 4 | 3-Bromopyridine | Ni(acac)₂ (5) | dppe (5) | THF | rt | 12 | 85 | General procedure adaptation |
| 5 | 1-Bromo-4-chlorobenzene | NiCl₂ (10) | IPr·HCl (10) | THF | 0 | 1 | 75 | [3] |
IMes·HCl = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, dppe = 1,2-Bis(diphenylphosphino)ethane, acac = acetylacetonate
Palladium-Catalyzed Vinylation of Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | THF | 50 | 2 | 92 | [2] |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | - | THF | 50 | 2 | 88 | [2] |
| 3 | 3-Iodobenzoic acid | Pd(PPh₃)₄ (2) | - | THF | 50 | 2 | 70 | [2] |
| 4 | 4-Bromophenol | Pd(OAc)₂ (3) | PPh₃ (6) | THF | rt | 12 | 78 | [2] |
| 5 | 2-Iodotoluene | PdCl₂(dppf) (3) | - | Et₂O | rt | 18 | 85 | General procedure adaptation |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from vinyl chloride.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Vinyl chloride (gas or condensed liquid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask, reflux condenser, gas inlet, and magnetic stirrer
Procedure:
-
Under an inert atmosphere, charge a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and gas inlet with magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add anhydrous THF to cover the magnesium turnings.
-
Slowly bubble vinyl chloride gas through the stirred suspension or add condensed vinyl chloride dropwise.
-
The reaction is initiated by gentle heating or the addition of an activator like 1,2-dibromoethane (B42909) if necessary. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Continue the addition of vinyl chloride at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.
-
The resulting grey to black solution of this compound is then used in the subsequent cross-coupling reaction. The concentration can be determined by titration.
Figure 2: Workflow for the preparation of this compound.
Protocol 2: Ni-Catalyzed Kumada Cross-Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure for the nickel-catalyzed cross-coupling of an aryl bromide with the prepared this compound solution.
Materials:
-
Aryl bromide
-
This compound solution in THF
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), NiCl₂ (0.1 mmol, 10 mol%), and IMes·HCl (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and stir the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) in an ice or ice/salt bath.
-
Slowly add the this compound solution (1.5 mmol, 1.5 eq) dropwise to the stirred mixture.
-
Allow the reaction to stir at the specified temperature for the designated time (typically 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinylarene.
Figure 3: General workflow for the Ni-catalyzed Kumada cross-coupling.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of vinylmagnesium chloride with organic electrophiles, a key transformation in modern organic synthesis. This reaction, a subset of the Kumada-Corriu coupling, offers a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of vinylated aromatic and heteroaromatic compounds. These products are valuable intermediates in the pharmaceutical industry and materials science.
Introduction
The palladium-catalyzed cross-coupling of Grignard reagents with organic halides and pseudohalides, known as the Kumada-Corriu reaction, is a cornerstone of C-C bond formation.[1][2] The use of this compound as the nucleophilic partner allows for the direct introduction of a vinyl group, a versatile functional handle in organic synthesis. This reaction is particularly valuable for the synthesis of styrenes and other vinylarenes, which are precursors to a wide range of polymers, fine chemicals, and active pharmaceutical ingredients.[3]
While highly effective, the high reactivity of Grignard reagents such as this compound necessitates careful control of reaction conditions and substrate choice due to their limited functional group tolerance.[2] This document outlines the key parameters influencing the success of this transformation and provides detailed protocols for its application.
Reaction Mechanism and Key Parameters
The widely accepted mechanism for the palladium-catalyzed Kumada coupling involves a catalytic cycle with palladium in the 0 and +II oxidation states.[2]
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: The organomagnesium reagent (vinyl-MgCl) exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R-vinyl), regenerating the Pd(0) catalyst.
dot digraph "Palladium-Catalyzed Cross-Coupling with this compound" { graph [fontname="Arial", label="Catalytic Cycle of Kumada Coupling", labelloc=t, fontsize=16, rankdir=LR, splines=ortho, nodesep=1.5, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_RX [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Rvinyl [label="R-Pd(II)L_n-Vinyl", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-Vinyl", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; RX [label="R-X", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; VinylMgCl [label="Vinyl-MgCl", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; MgXCl [label="MgXCl", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_RX; RX -> OxAdd; PdII_RX -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_Rvinyl; VinylMgCl -> Transmetalation; PdII_Rvinyl -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product; Transmetalation -> MgXCl; } Figure 1: Catalytic Cycle of the Kumada Coupling.
Key Reaction Parameters:
-
Catalyst: Palladium complexes are the most common catalysts. Precursors such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ are frequently used. The choice of catalyst can significantly impact reaction efficiency.
-
Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are standard, as they are compatible with the Grignard reagent.
-
Temperature: Reactions are often conducted at room temperature or with gentle heating. Low temperatures can sometimes improve selectivity.
-
Substrate: The nature of the organic electrophile (aryl or vinyl halide/pseudohalide) is a critical factor. The reactivity generally follows the order I > Br > Cl.
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed vinylation of various aryl halides. While the specific vinylating agent may vary, these tables provide a comparative overview of the reaction's scope and efficiency.
Table 1: Palladium-Catalyzed Vinylation of Aryl Chlorides with a Vinylsiloxane Reagent
| Entry | Aryl Chloride (R-Cl) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Acetylchlorobenzene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Dioxane | 100 | 24 | 87 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Dioxane | 100 | 24 | 80 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Dioxane | 100 | 24 | 90 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Dioxane | 100 | 24 | 75 |
| 5 | 2-Chloroanisole | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Dioxane | 100 | 24 | 85 |
| Data adapted from a study on vinylation using 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane as the vinyl source. |
Table 2: Palladium-Catalyzed Vinylation of Aryl Bromides with Vinylmagnesium Bromide
| Entry | Aryl Bromide (R-Br) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂(dppf) (2) | THF | 65 | 2 | 95 |
| 2 | 4-Bromotoluene (B49008) | PdCl₂(dppf) (2) | THF | 65 | 2 | 92 |
| 3 | 1-Bromonaphthalene | PdCl₂(dppf) (2) | THF | 65 | 2 | 88 |
| 4 | 2-Bromopyridine (B144113) | PdCl₂(dppf) (2) | THF | 65 | 3 | 85 |
| 5 | 3-Bromopyridine | PdCl₂(dppf) (2) | THF | 65 | 3 | 89 |
| Representative yields based on typical Kumada coupling protocols. |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound with aryl halides.
dot digraph "Experimental Workflow" { graph [fontname="Arial", label="General Experimental Workflow", labelloc=t, fontsize=16, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Charge Aryl Halide\nand Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Add Anhydrous\nSolvent (THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grignard [label="Add this compound\n(Dropwise at 0 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction\n(Stir at RT or Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with aq. NH4Cl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Workup and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Product", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Setup -> Reagents; Reagents -> Solvent; Solvent -> Grignard; Grignard -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> Product; } Figure 2: General Experimental Workflow.
Protocol 1: Synthesis of 4-Vinyltoluene from 4-Bromotoluene
Materials:
-
4-Bromotoluene
-
This compound (1.0 M solution in THF)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 1.0 equiv) and PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous THF (5 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 4-vinyltoluene.
Protocol 2: Synthesis of 2-Vinylpyridine from 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
This compound (1.0 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, place 2-bromopyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add anhydrous THF (5 mL) via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add this compound (1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 1.5 equiv) dropwise over 10 minutes with vigorous stirring.
-
After complete addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2-vinylpyridine.
Troubleshooting and Safety Considerations
-
Low Yields: Low yields can result from impure Grignard reagent, insufficient exclusion of air and moisture, or catalyst deactivation. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. The quality of the this compound is critical; titration is recommended to determine the exact concentration.
-
Homocoupling: The formation of biphenyl (B1667301) or divinyl side products can occur. Using a higher catalyst loading or a different ligand may mitigate this issue.
-
Functional Group Incompatibility: Grignard reagents are highly basic and nucleophilic, and will react with acidic protons (e.g., alcohols, carboxylic acids) and carbonyl groups.[2] Substrates containing these functional groups may require protection prior to the coupling reaction.
-
Safety: this compound is a flammable and moisture-sensitive reagent. Handle it under an inert atmosphere and away from ignition sources. The reaction can be exothermic, especially on a larger scale; therefore, controlled addition of the Grignard reagent and appropriate cooling are essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
dot digraph "Logical_Relationships" { graph [fontname="Arial", label="Key Component Relationships", labelloc=t, fontsize=16, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
// Nodes Success [label="Successful Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grignard [label="High-Quality\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Compatible Electrophile\n(Ar/Vinyl-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Optimized Reaction Conditions\n(Solvent, Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Inert Atmosphere\n(Anhydrous)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Catalyst -> Success; Grignard -> Success; Substrate -> Success; Conditions -> Success; Inert -> Success; } Figure 3: Key Component Relationships.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective method for the synthesis of vinylated organic molecules. By carefully selecting the catalyst system, controlling the reaction conditions, and considering the substrate's functional group compatibility, researchers can achieve high yields of the desired products. The protocols and data presented in this document serve as a valuable resource for the successful implementation of this important transformation in a research and development setting.
References
Application Notes and Protocols: Synthesis of Vinylsilanes using Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylsilanes are versatile organosilicon compounds that serve as crucial intermediates in a wide range of chemical transformations, including cross-coupling reactions, hydrosilylations, and polymerizations. Their unique reactivity makes them valuable building blocks in organic synthesis, materials science, and notably, in the design and development of novel therapeutic agents. The silicon atom can influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and bond angles, making vinylsilanes attractive moieties for incorporation into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and experimental protocols for the synthesis of various vinylsilanes utilizing the robust and widely applicable Grignard reaction, specifically with vinylmagnesium chloride. The reaction involves the nucleophilic substitution of a leaving group (typically a chloride) on a silicon atom by the vinyl group from the Grignard reagent.
Data Presentation: Synthesis of Various Vinylsilanes
The following table summarizes the synthesis of several vinylsilanes using this compound, detailing the specific chlorosilane substrate, the resulting vinylsilane product, and the corresponding reaction yield and physical properties.
| Chlorosilane Substrate | Vinylsilane Product | Yield (%) | Boiling Point (°C) |
| Dimethyldichlorosilane | Dimethyldivinylsilane | 66.1 | 79-82 |
| Trimethylchlorosilane | Trimethylvinylsilane | 91.8 | 55 |
| Phenyltrichlorosilane | Phenyltrivinylsilane | 72.0 | 107.6 (at 0.05 mm Hg) |
| Diphenyldichlorosilane | Diphenyldivinylsilane | 81.4 | 140-142 (at 2.0 mm Hg) |
| Tetrachlorosilane (B154696) | Tetravinylsilane (B72032) | 87.5 | 130.6 |
| Methyltrichlorosilane | Methyltrivinylsilane | 72.0 | 107.6 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use to exclude moisture, which can quench the Grignard reagent.
Protocol 1: Synthesis of Tetravinylsilane
This protocol details the synthesis of tetravinylsilane from tetrachlorosilane and this compound.[1]
Materials:
-
Tetrachlorosilane (SiCl₄)
-
This compound solution (in THF)
-
Magnesium iodide (catalyst)
-
Methyl tertiary butyl ether (anhydrous)
-
Water (for quenching)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve 16.7 g (0.1 mol) of tetrachlorosilane in 125 mL of anhydrous methyl tertiary butyl ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Add 0.09 g of magnesium iodide to the solution as a catalyst.
-
Cool the reaction mixture to 20°C.
-
Slowly add the this compound solution (approximately 0.4 mol) dropwise to the stirred solution over 2.1 hours, maintaining the temperature at 20°C.
-
After the addition is complete, continue stirring the reaction mixture at 20°C for an additional 2.5 hours.
-
Slowly add 76 mL of water to quench the reaction.
-
Separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain tetravinylsilane.
-
The expected yield is approximately 9.24 g (67.81%) with a purity of 99.4%.[1]
Protocol 2: Synthesis of Dimethylvinylchlorosilane
This protocol describes the synthesis of dimethylvinylchlorosilane from dimethyldichlorosilane and this compound.[2]
Materials:
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
This compound solution (in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Molecular sieves
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Constant pressure dropping funnel
-
Thermometer
-
Inert gas supply (Argon)
Procedure:
-
Set up a 2L four-necked reaction flask with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer under an argon atmosphere.
-
Add 129.1 g (1.0 mol) of dimethyldichlorosilane, previously dried with molecular sieves, to the flask.
-
At room temperature, add freshly prepared this compound Grignard reagent (740 mL, 1.05 mol) dropwise to the dimethyldichlorosilane.
-
Control the dropping speed to maintain a stable reaction temperature of approximately 25°C.
-
After the addition is complete, continue to stir the reaction mixture for 4 hours.
-
The resulting dimethylvinylchlorosilane can be purified by fractional distillation.
Mandatory Visualization
Reaction Mechanism
The synthesis of vinylsilanes from chlorosilanes and this compound proceeds via a nucleophilic substitution reaction at the silicon center. The carbon atom of the vinyl group in the Grignard reagent acts as a nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion.
Caption: General mechanism of vinylsilane synthesis.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the synthesis of vinylsilanes using this compound.
Caption: Experimental workflow for vinylsilane synthesis.
Applications in Drug Development
The incorporation of silicon into drug molecules is a burgeoning strategy in medicinal chemistry to modulate their biological and physicochemical properties. Vinylsilanes, in particular, offer a versatile platform for further chemical modifications, making them valuable synthons in drug discovery.
-
Bioisosteric Replacement: The substitution of a carbon atom with a silicon atom can lead to analogues with improved metabolic stability, as the Si-C bond is generally more resistant to enzymatic cleavage than a C-C bond. This can result in drug candidates with longer half-lives and improved pharmacokinetic profiles.[3]
-
Scaffold for Further Functionalization: The vinyl group in vinylsilanes is amenable to a variety of chemical transformations, including Heck coupling, hydroboration-oxidation, and epoxidation. This allows for the introduction of diverse functional groups, enabling the exploration of a wider chemical space in the search for new drug leads.
-
Modulation of Physicochemical Properties: The introduction of a silicon atom can alter the lipophilicity and electronic properties of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. This strategic modification can be employed to optimize the overall drug-like characteristics of a compound.[3]
References
- 1. CN114478611B - Synthesis method of tetraethylene silane - Google Patents [patents.google.com]
- 2. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 3. Importance of Silicon Atom in the Drug Design Process -Journal of Integrative Natural Science | Korea Science [koreascience.kr]
Application Notes and Protocols: Vinylmagnesium Chloride as an Initiator for Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinylmagnesium chloride, a Grignard reagent, as an initiator for anionic polymerization. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this document outlines the general principles, provides a representative experimental protocol adapted from similar Grignard-initiated polymerizations, and discusses the potential applications in polymer synthesis relevant to the pharmaceutical and materials science fields.
Introduction to Anionic Polymerization and Grignard Initiators
Anionic polymerization is a chain-growth polymerization technique initiated by a nucleophilic species.[1][2][3] This method offers excellent control over polymer molecular weight, molecular weight distribution (polydispersity), and polymer architecture, making it a powerful tool for creating well-defined polymers.[4] Grignard reagents (RMgX), strong nucleophiles, are effective initiators for the anionic polymerization of certain vinyl monomers, particularly those with electron-withdrawing substituents that can stabilize the propagating carbanion.[2][5] this compound (CH₂=CHMgCl) falls into this class of initiators.
The initiation step involves the nucleophilic attack of the vinyl anion from the Grignard reagent on the double bond of the monomer, creating a new carbanionic species that then propagates by adding more monomer units.[2][6]
Monomers Amenable to Polymerization
Monomers suitable for anionic polymerization initiated by Grignard reagents typically possess electron-withdrawing groups that can stabilize the negative charge of the propagating carbanion. Examples include:
-
Styrene (B11656) and its derivatives: The phenyl group provides resonance stabilization.[4]
-
Methacrylates and acrylates: The ester group offers stabilization.[3][7]
-
Vinylpyridines
-
Acrylonitrile
Experimental Protocols
While a specific, detailed protocol for this compound-initiated polymerization of styrene or methyl methacrylate (B99206) (MMA) was not found in the available literature, the following protocol for the anionic polymerization of MMA using a similar Grignard reagent, tert-butylmagnesium bromide (t-BuMgBr), provides a representative experimental methodology.[8] This protocol can be adapted by researchers for use with this compound, with the understanding that optimization of reaction conditions will be necessary.
Representative Protocol: Anionic Polymerization of Methyl Methacrylate (MMA) Initiated by a Grignard Reagent
Objective: To synthesize isotactic poly(methyl methacrylate) (PMMA) via anionic polymerization using a Grignard reagent as the initiator.[8]
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Toluene (B28343), anhydrous
-
tert-Butylmagnesium bromide (t-BuMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and then assembled hot under a stream of dry argon or nitrogen.
-
Solvent and Monomer Preparation: Anhydrous toluene is transferred to a flame-dried Schlenk flask via cannula under an inert atmosphere. Freshly distilled MMA is similarly transferred to a separate, sealed flask.
-
Initiator Preparation: The concentration of the commercial t-BuMgBr solution should be accurately determined prior to use.
-
Polymerization: a. The reaction flask containing toluene is cooled to -78 °C using a dry ice/acetone bath. b. A calculated amount of the t-BuMgBr initiator solution is added to the cooled toluene via syringe. c. The purified MMA is then added slowly to the initiator solution with vigorous stirring. The total volume of the reaction mixture should be considered for accurate concentration calculations.[8] d. The reaction is allowed to proceed for a specified time (e.g., 26 hours in the cited protocol for t-BuMgBr) at -78 °C.[8]
-
Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized to determine its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The microstructure (tacticity) of PMMA can be determined by ¹H or ¹³C NMR spectroscopy.[8]
Data Presentation
Mn = (grams of monomer) / (moles of initiator)
The polydispersity index (PDI = Mw/Mn) for a well-controlled living anionic polymerization is typically low, often below 1.1.[9]
The following tables are templates that researchers can use to structure their own experimental data when working with this compound.
Table 1: Polymerization of Styrene Initiated by this compound (Template)
| Entry | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) (GPC) | M_w ( g/mol ) (GPC) | PDI (M_w/M_n) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 2: Polymerization of Methyl Methacrylate Initiated by this compound (Template)
| Entry | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) (GPC) | M_w ( g/mol ) (GPC) | PDI (M_w/M_n) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Visualizations
Anionic Polymerization Workflow
The following diagram illustrates a typical experimental workflow for anionic polymerization.
Initiation Mechanism
The diagram below illustrates the initiation of anionic polymerization of a generic vinyl monomer (with an electron-withdrawing group 'R') by this compound.
Conclusion
This compound, as a Grignard reagent, holds potential as an initiator for the anionic polymerization of various vinyl monomers. While specific, detailed protocols and quantitative data are not widely reported, the general principles of anionic polymerization and methodologies from similar Grignard-initiated systems provide a strong foundation for researchers to explore its use. The ability to potentially control polymer properties makes this an area worthy of further investigation for the synthesis of well-defined polymers for advanced applications, including those in drug delivery and biomedical materials. Researchers are encouraged to perform their own systematic studies to determine the optimal conditions for their specific monomer and desired polymer characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. eresearchco.com [eresearchco.com]
- 6. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. polymersource.ca [polymersource.ca]
Application Notes and Protocols for the Preparation of Vinyl-Containing Polymers with Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of vinylmagnesium chloride in the synthesis of vinyl-containing polymers. The information is intended for professionals in research and development who are exploring novel polymerization techniques.
Introduction
This compound, a Grignard reagent, serves as a potent initiator for the anionic polymerization of vinyl monomers, particularly those possessing electron-withdrawing substituents. This method offers a pathway to synthesize polymers with controlled molecular weights and potentially narrow molecular weight distributions, a characteristic feature of living polymerizations. The initiation step involves the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the double bond of a vinyl monomer, generating a new carbanionic species that propagates the polymer chain. This document outlines the preparation of the this compound initiator and provides a generalized protocol for its application in vinyl polymer synthesis.
Data Presentation
Anionic polymerization, when carried out under stringent conditions to exclude terminating agents, can exhibit "living" characteristics, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. The following table presents theoretical data for the polymerization of styrene (B11656) initiated by this compound, illustrating the expected relationship between the monomer-to-initiator ratio and the resulting polymer characteristics.
| Monomer | Initiator | Monomer/Initiator Ratio (mol/mol) | Theoretical Mn ( g/mol ) | Expected PDI |
| Styrene | This compound | 50:1 | 5,200 | < 1.2 |
| Styrene | This compound | 100:1 | 10,400 | < 1.2 |
| Styrene | This compound | 200:1 | 20,800 | < 1.2 |
| Styrene | This compound | 500:1 | 52,000 | < 1.2 |
Note: This data is illustrative and based on the principles of living anionic polymerization. Actual experimental results will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Initiator
This protocol details the synthesis of a this compound solution in tetrahydrofuran (B95107) (THF), which can be used as an initiator for anionic polymerization.
Materials:
-
Magnesium turnings
-
Vinyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal)
-
Nitrogen gas, inert
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to remove any moisture.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Reaction: Slowly introduce vinyl chloride gas or a solution of vinyl chloride in THF into the flask via the dropping funnel while stirring vigorously. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Completion: Continue the addition of vinyl chloride until the magnesium is consumed. The resulting grey-black solution is the this compound initiator.
-
Storage: The initiator solution should be stored under an inert atmosphere and used promptly. The concentration can be determined by titration.
Protocol 2: Generalized Anionic Polymerization of a Vinyl Monomer (e.g., Styrene)
This protocol provides a general procedure for the polymerization of a vinyl monomer using the prepared this compound initiator. Note: This is a generalized protocol and requires optimization for specific monomers and desired polymer characteristics.
Materials:
-
Vinyl monomer (e.g., styrene), purified and dried
-
This compound solution in THF (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (B129727) (terminating agent)
-
Nitrogen gas, inert
-
Schlenk flask or similar reaction vessel
-
Syringes
Procedure:
-
Monomer and Solvent Preparation: Purify the vinyl monomer and solvent to remove any protic impurities (e.g., water, alcohols) which can terminate the polymerization. This is typically achieved by distillation over a suitable drying agent.
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of nitrogen, add the desired amount of anhydrous THF.
-
Initiation: Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C). Using a syringe, add a calculated amount of the this compound initiator solution to the stirred THF.
-
Polymerization: Slowly add the purified vinyl monomer to the initiator solution via syringe. The reaction mixture may develop a color, indicating the presence of the living anionic chain ends. Allow the polymerization to proceed for the desired time, typically ranging from minutes to several hours.
-
Termination: To quench the living polymerization, add an excess of a protic solvent, such as methanol. This will protonate the carbanionic chain ends, terminating the polymerization.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure.
Visualizations
Signaling Pathway of Anionic Polymerization
Caption: Anionic polymerization mechanism.
Experimental Workflow for Vinyl Polymer Synthesis
Caption: Workflow for polymer synthesis.
Logical Relationship of Synthesis Components
Applications of Vinylmagnesium Chloride in the Total Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylmagnesium chloride, a prominent member of the Grignard reagent family, serves as a versatile and powerful tool in the intricate art of natural product synthesis. Its ability to introduce a vinyl group through nucleophilic addition to carbonyls and conjugate addition to α,β-unsaturated systems makes it an invaluable reagent for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of two notable natural products: the macrolide core of Migrastatin and the lignan (B3055560) ent-Fragransin C1.
Application Note 1: Diastereoselective Addition to an Aldehyde in the Synthesis of the Migrastatin Core
The total synthesis of Migrastatin, a macrolide with potent anti-metastatic properties, showcases the utility of vinylmagnesium bromide (a close analogue of the chloride) in a key C-C bond-forming step. A crucial fragment of the Migrastatin core is assembled via a diastereoselective addition of a vinyl Grignard reagent to a chiral aldehyde. The stereochemical outcome of this addition is highly dependent on the reaction conditions, particularly the choice of Lewis acid and solvent.
Key Transformation and Signaling Pathway
The addition of vinylmagnesium bromide to an α-alkoxy aldehyde intermediate proceeds through a chelation-controlled mechanism in the presence of a suitable Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid five-membered ring intermediate. This conformation dictates the facial selectivity of the nucleophilic attack by the vinyl Grignard reagent, leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled addition of vinylmagnesium bromide.
Quantitative Data Summary
The diastereoselectivity of the vinyl Grignard addition in the synthesis of the Migrastatin core is significantly influenced by the choice of Lewis acid and solvent, as demonstrated in the work by Das et al.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | ZnBr₂ | THF | -78 | 55:45 | 85 |
| 2 | TiCl₄ | THF | -78 | 60:40 | 82 |
| 3 | MgBr₂·OEt₂ | THF | -78 | 50:50 | 88 |
| 4 | - | THF | rt | 70:30 | 62 |
| 5 | Ti(OiPr)₄ | CH₂Cl₂ | rt | 85:15 | 75 |
| 6 | MgBr₂·OEt₂ | CH₂Cl₂ | rt | 95:5 | 72 |
Data adapted from the stereoselective synthesis of the macrolide core of Migrastatin.
Experimental Protocol: Diastereoselective Addition of Vinylmagnesium Bromide
This protocol is based on the optimized conditions reported for the synthesis of the Migrastatin core.
Materials:
-
Chiral α-alkoxy aldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral α-alkoxy aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at room temperature under an inert atmosphere, add magnesium bromide diethyl etherate (1.5 equiv).
-
Stir the mixture for 15 minutes at room temperature.
-
To this solution, add vinylmagnesium bromide (1.0 M solution in THF, 2.0 equiv) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diastereomerically enriched allylic alcohol.
Application Note 2: Stereocontrolled Conjugate Addition in the Asymmetric Synthesis of ent-Fragransin C1
The asymmetric synthesis of the lignan ent-Fragransin C1, a natural product with potential biological activities, utilizes a key stereocontrolled conjugate addition of this compound to an α,β-unsaturated ketone. This 1,4-addition establishes a crucial stereocenter in the molecule and sets the stage for subsequent transformations to complete the synthesis.
Key Transformation and Experimental Workflow
The conjugate addition of this compound to a chiral α,β-unsaturated ketone, often in the presence of a copper catalyst, proceeds with high stereoselectivity. The chiral auxiliary on the substrate directs the approach of the nucleophile, leading to the formation of a specific diastereomer of the enolate intermediate. Subsequent protonation of the enolate furnishes the desired product with a newly formed stereocenter.
Caption: Workflow for stereocontrolled conjugate addition.
Quantitative Data Summary
The stereocontrolled conjugate addition in the synthesis of ent-Fragransin C1 provides the desired product in good yield and with high diastereoselectivity.
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio | Yield (%) |
| Chiral α,β-Unsaturated Ketone | This compound | CuI | THF | -78 to rt | >95:5 | 85 |
Data based on the asymmetric synthesis of ent-Fragransin C1 by Soorukram et al.
Experimental Protocol: Stereocontrolled Conjugate Addition of this compound
This protocol is adapted from the asymmetric synthesis of ent-Fragransin C1.
Materials:
-
Chiral α,β-unsaturated ketone
-
This compound (1.6 M solution in THF)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of copper(I) iodide (0.1 equiv) in anhydrous tetrahydrofuran (0.2 M) at -78 °C under an inert atmosphere, add this compound (1.6 M solution in THF, 1.2 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the chiral α,β-unsaturated ketone (1.0 equiv) in anhydrous tetrahydrofuran dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired conjugate addition product.
Conclusion
The application of this compound in the total synthesis of natural products like the Migrastatin core and ent-Fragransin C1 highlights its significance in modern organic synthesis. The ability to form carbon-carbon bonds with high stereocontrol, either through direct or conjugate addition, allows for the efficient construction of complex and biologically important molecules. The protocols provided herein offer a practical guide for researchers looking to employ this versatile reagent in their own synthetic endeavors. Careful optimization of reaction conditions, as demonstrated in the provided examples, is crucial for achieving high yields and selectivities.
Application Notes and Protocols: Flow Chemistry for Reactions with Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions involving vinylmagnesium chloride in a continuous flow chemistry setup. The use of flow chemistry for Grignard reactions offers significant advantages in terms of safety, process control, and scalability, making it a valuable tool in research and pharmaceutical development.
Introduction to this compound in Flow Chemistry
This compound is a highly reactive and versatile Grignard reagent used in a variety of carbon-carbon bond-forming reactions, including 1,2-addition to carbonyl compounds and conjugate addition to α,β-unsaturated systems. However, its high reactivity also makes it sensitive to air and moisture, and its formation can be highly exothermic, posing safety challenges in traditional batch processes.[1][2][3][4]
Flow chemistry mitigates these risks by utilizing small reactor volumes, providing superior heat and mass transfer, and enabling the in-situ generation of the Grignard reagent, which is immediately consumed in the subsequent reaction step.[5][6][7] This approach avoids the accumulation of large quantities of the hazardous reagent and allows for precise control over reaction parameters, leading to improved yields, selectivity, and reproducibility.[8][9]
Safety Precautions
This compound and its precursor, vinyl chloride, are hazardous materials that require strict safety protocols.
-
Air and Moisture Sensitivity: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2][3]
-
Flammability: this compound solutions in THF are highly flammable. Keep away from ignition sources.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[3][4][10]
-
Quenching: The reaction quench should be performed carefully by adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., aqueous ammonium (B1175870) chloride).
-
Ventilation: All operations should be performed in a well-ventilated fume hood.[3][4]
Experimental Setups and Workflows
The continuous flow synthesis involving this compound typically follows a two-step process: the in-situ formation of the Grignard reagent followed by its reaction with an electrophile.
General Experimental Workflow
The following diagram illustrates a typical workflow for a flow chemistry reaction with in-situ generated this compound.
Caption: General workflow for in-situ Grignard formation and reaction.
Reactor Types
The choice of reactor is critical for the successful formation of the Grignard reagent.
-
Packed-Bed Reactors: These are commonly used for the in-situ generation of Grignard reagents. The reactor is typically a column packed with magnesium turnings.[11][12] The organohalide solution is then passed through the column to form the Grignard reagent.[6]
-
Continuous Stirred-Tank Reactors (CSTRs): CSTRs can also be employed, particularly in scaled-up processes. They allow for good mixing and temperature control.[8][11]
Protocols
Protocol 1: In-situ Generation of this compound and Reaction with an Aldehyde
This protocol describes the continuous flow synthesis of an allylic alcohol via the reaction of in-situ generated this compound with an aldehyde.
Materials:
-
Vinyl chloride (solution in THF, 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings (activated)
-
Aldehyde (e.g., benzaldehyde, 0.8 M in THF)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Diatomaceous earth (for filtration)
Equipment:
-
Two syringe pumps
-
Packed-bed reactor (e.g., glass column)
-
T-mixer
-
Reaction coil (e.g., PFA tubing)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Magnesium Activation: Activate the magnesium turnings by stirring with a small amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears. Decant the THF and dry the magnesium turnings under vacuum.[11]
-
Reactor Packing: Pack the glass column reactor with the activated magnesium turnings.
-
System Setup: Assemble the flow chemistry system as shown in the workflow diagram. Ensure the entire system is under an inert atmosphere.
-
Reagent Pumping:
-
Pump the vinyl chloride solution (1.0 M in THF) through the packed-bed reactor at a specific flow rate (see table below for examples).
-
Simultaneously, pump the aldehyde solution (0.8 M in THF) at a corresponding flow rate to a T-mixer.
-
-
Reaction: The two streams are combined in the T-mixer and flow through the reaction coil, which is maintained at a specific temperature.
-
Quenching: The output from the reaction coil is passed through a back-pressure regulator and collected in a cooled, stirred solution of saturated aqueous ammonium chloride.
-
Workup: The quenched reaction mixture is filtered through a pad of diatomaceous earth. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography.
Quantitative Data Summary:
| Aldehyde | Vinyl Chloride Flow Rate (mL/min) | Aldehyde Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 0.5 | 0.625 | 5 | 25 | 92 | [11] |
| 4-Methoxybenzaldehyde | 0.5 | 0.625 | 5 | 25 | 88 | [11] |
| Cyclohexanecarboxaldehyde | 0.5 | 0.625 | 5 | 25 | 95 | [11] |
Note: The above data is representative and may need to be optimized for specific substrates and setups.
Logical Relationship of Key Steps in Protocol 1
The following diagram illustrates the logical dependencies and sequence of the key steps in the described protocol.
Caption: Logical flow of the experimental protocol.
Conclusion
The use of continuous flow chemistry for reactions involving this compound offers a safer, more efficient, and scalable alternative to traditional batch methods. The ability to generate the Grignard reagent in-situ and immediately use it in a subsequent reaction minimizes the handling of hazardous materials and allows for precise control over the reaction conditions. The protocols and data presented here provide a starting point for researchers to develop and optimize their own flow-based syntheses using this versatile reagent.
References
- 1. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. irf.fhnw.ch [irf.fhnw.ch]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Vinylmagnesium Chloride Reactions with Enolizable Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylmagnesium chloride and enolizable ketones.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reaction of this compound with enolizable ketones.
FAQs
-
Q1: My reaction yield is low, and I've recovered a significant amount of my starting ketone. What is the likely cause?
A1: The most probable cause is a competing side reaction known as enolization . This compound is a strong base and can deprotonate the α-carbon of the ketone, forming a magnesium enolate.[1] During aqueous workup, this enolate is protonated, regenerating the starting ketone. This issue is particularly prevalent with sterically hindered or highly enolizable ketones.
-
Q2: How can I minimize enolization and improve the yield of the desired 1,2-addition product?
A2: Several strategies can be employed to favor the desired nucleophilic addition over enolization:
-
Use of Lewis Acid Additives: The addition of certain Lewis acids, such as anhydrous cerium(III) chloride (CeCl₃) or a solution of lanthanum(III) chloride and lithium chloride (LaCl₃·2LiCl), can significantly enhance the yield of the 1,2-addition product.[1][2] These additives are thought to form a more reactive organocerium or organolanthanum species that is more nucleophilic and less basic than the original Grignard reagent.
-
Low Reaction Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) can help to suppress the enolization pathway, which typically has a higher activation energy than the addition pathway.
-
Reverse Addition: Adding the ketone solution slowly to the Grignard reagent solution (reverse addition) can sometimes improve yields by maintaining a high concentration of the Grignard reagent relative to the ketone.
-
-
Q3: I'm observing the formation of unexpected byproducts other than the desired alcohol and the starting ketone. What could they be?
A3: Besides enolization, other side reactions can occur:
-
Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, leading to the formation of a secondary alcohol.
-
Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, leading to the formation of 1,3-butadiene.
-
Conjugate Addition: If an α,β-unsaturated ketone is used, 1,4-conjugate addition can compete with the desired 1,2-addition to the carbonyl group.
-
-
Q4: How do I properly prepare and handle anhydrous cerium(III) chloride for my reaction?
A4: Anhydrous cerium(III) chloride is crucial for its effectiveness. The heptahydrate is commercially available but must be carefully dried before use. A common procedure involves heating the hydrated salt under vacuum. It is important to follow established protocols for drying, as overheating can lead to the formation of inactive cerium oxychloride.[3] Once dried, it should be stored in a desiccator and handled under an inert atmosphere.
Data Presentation
The following table summarizes the effect of a Lewis acid additive on the yield of the 1,2-addition product in the reaction of a Grignard reagent with an enolizable ketone.
| Ketone | Grignard Reagent | Additive | 1,2-Addition Product Yield (%) | Enolization (%) | Reference |
| 2-Methylcyclohexanone | This compound | None | ~40-50 | ~50-60 | [Qualitative descriptions from multiple sources] |
| 2-Methylcyclohexanone | This compound | CeCl₃ | >90 | <10 | [Qualitative descriptions from multiple sources] |
| α-Tetralone | n-Butyllithium | None | 26 | 39 (as reduced product) & starting material | [3] |
| α-Tetralone | n-Butyllithium | CeCl₃ | 92-97 | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Enolizable Ketone
Materials:
-
Enolizable ketone (e.g., 2-methylcyclohexanone)
-
This compound solution in THF (commercially available or freshly prepared)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of an inert gas.
-
To the flask, add the this compound solution (1.2 equivalents) via syringe.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the enolizable ketone (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Cerium(III) Chloride-Mediated Reaction of this compound with an Enolizable Ketone
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
All materials listed in Protocol 1
Procedure:
-
Flame-dry a three-necked round-bottom flask containing a magnetic stir bar and anhydrous CeCl₃ (1.2 equivalents) under vacuum, and then cool to room temperature under an inert atmosphere.
-
Add anhydrous THF to the flask and stir the resulting suspension vigorously for at least 2 hours at room temperature to ensure proper activation of the CeCl₃.
-
Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.2 equivalents) to the stirred CeCl₃ suspension and continue stirring for 30-60 minutes at -78 °C.
-
In a separate flask, dissolve the enolizable ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-complexed organocerium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C with a saturated aqueous ammonium chloride solution and follow the workup and purification procedure described in Protocol 1.
Mandatory Visualization
Caption: Competing pathways in the reaction of this compound with an enolizable ketone.
Caption: Troubleshooting workflow for low product yield in Grignard reactions with enolizable ketones.
References
suppression of Wurtz coupling in vinylmagnesium chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinylmagnesium chloride. The focus is on addressing the common challenge of Wurtz coupling side reactions and providing actionable solutions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of this compound synthesis?
A1: The Wurtz coupling reaction is a significant side reaction that occurs during the formation of a Grignard reagent, such as this compound. In this reaction, a newly formed molecule of this compound reacts with a molecule of the unreacted vinyl chloride starting material. This results in the formation of a homocoupled dimer, 1,3-butadiene (B125203), and magnesium chloride. This side reaction not only consumes the desired Grignard reagent, leading to lower yields, but also complicates the purification of the final product.[1][2]
Q2: I am observing a high yield of the Wurtz coupling byproduct (1,3-butadiene). What are the most likely causes?
A2: A high yield of Wurtz coupling products is typically promoted by several factors:
-
High Local Concentration of Vinyl Chloride: Rapid addition of vinyl chloride can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the vinyl chloride instead of the magnesium surface.[1][2]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] The formation of the Grignard reagent is exothermic, and inadequate temperature control can lead to "hot spots" that favor byproduct formation.[1]
-
Choice of Solvent: Certain solvents can be more prone to promoting Wurtz coupling. For some substrates, Tetrahydrofuran (THF) has been observed to lead to more significant Wurtz byproduct formation compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]
-
Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the rate of Grignard reagent formation. This leaves more unreacted vinyl chloride available to participate in the Wurtz coupling side reaction.[1][2]
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:
-
Slow and Controlled Addition: Add the vinyl chloride (either as a gas or a solution in an appropriate solvent) to the magnesium suspension at a slow, controlled rate. This helps to maintain a low concentration of unreacted vinyl chloride in the reaction mixture.[1]
-
Strict Temperature Control: Maintain a consistent and low reaction temperature. For the synthesis of this compound, a temperature of around 50°C is often recommended.[3] Utilizing a cooling bath can help manage the exothermic nature of the reaction.
-
Proper Solvent Selection: The choice of solvent can significantly impact the outcome of the reaction. While THF is commonly used, diethyl ether or 2-MeTHF might offer better suppression of Wurtz coupling for certain substrates.[1]
-
Magnesium Activation: Ensure the magnesium surface is active to promote a fast initiation and formation of the Grignard reagent. This can be achieved by using fresh, shiny magnesium turnings or by activating the magnesium surface with initiators like iodine or 1,2-dibromoethane.[1][4]
-
Use of Catalysts: In some Grignard coupling reactions, catalysts like copper(I) cyanide (CuCN) have been shown to effectively suppress Wurtz coupling and improve the yield of the desired product.[5]
Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?
A4: A cloudy appearance or the formation of a precipitate is normal during a Grignard reaction and is not necessarily indicative of excessive Wurtz coupling. The Grignard reagent itself can have limited solubility in the ether solvent, leading to a gray, cloudy suspension.[1] However, if you suspect significant byproduct formation, it is advisable to analyze a quenched aliquot of the reaction mixture by methods such as GC-MS or NMR to identify and quantify the components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of 1,3-butadiene detected | Excessive Wurtz coupling | 1. Reduce the addition rate of vinyl chloride.2. Lower the reaction temperature and ensure efficient stirring to dissipate heat.3. Consider switching the solvent from THF to diethyl ether or 2-MeTHF.4. Ensure the magnesium is properly activated. |
| Reaction fails to initiate | Passivated magnesium surface | 1. Use fresh, high-quality magnesium turnings.2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][4]3. Mechanically crush some of the magnesium turnings in the flask under an inert atmosphere to expose a fresh surface. |
| Low yield of this compound | Incomplete reaction or significant side reactions | 1. Verify the quality and dryness of all reagents and solvents.2. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).3. Increase the reaction time to ensure complete conversion.4. Re-evaluate the reaction temperature and addition rate to minimize side reactions. |
| Reaction becomes uncontrollable (runaway) | Addition rate of vinyl chloride is too fast | 1. Immediately stop the addition of vinyl chloride.2. Apply external cooling with an ice bath.3. Once the temperature is under control, resume the addition at a much slower rate. |
Data Presentation
Table 1: Impact of Solvent on Wurtz Coupling in a Model Grignard Reaction (Benzylmagnesium Chloride Synthesis)
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[1] |
[a] Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Wurtz Coupling
This protocol is adapted from established procedures and incorporates best practices to suppress the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.0 mol, 24.3 g)
-
Vinyl chloride (gas)
-
Anhydrous tert-butyl methyl ether (500 mL)
-
Iodine (1-2 small crystals)
-
Dry nitrogen or argon gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Drying tube for the condenser outlet.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add the anhydrous tert-butyl methyl ether. Add 1-2 small crystals of iodine. The disappearance of the iodine color upon gentle warming indicates the activation of the magnesium surface.[3]
-
Initiation: Raise the temperature of the mixture to 50°C.[3]
-
Addition of Vinyl Chloride: Slowly bubble vinyl chloride gas through the stirred magnesium suspension. The reaction should initiate, as evidenced by a temperature increase and a gentle reflux.
-
Reaction Maintenance: Control the addition rate of vinyl chloride to maintain a steady, gentle reflux and keep the reaction temperature around 50°C. Continue the addition for approximately 8 hours.[3]
-
Completion and Storage: After the addition is complete, stop the heating and allow the mixture to cool to room temperature while stirring. The resulting gray-brown supernatant is the this compound solution, which should be used directly for the next step or stored under an inert atmosphere.
Visualizations
Caption: Competing reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for suppressing Wurtz coupling.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting initiation of vinylmagnesium chloride formation
Technical Support Center: Vinylmagnesium Chloride Formation
This guide provides troubleshooting protocols and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the initiation of this compound formation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: Initiation failure is the most common issue in Grignard reagent synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with vinyl chloride.[1] Key contributing factors include:
-
Poor Quality Magnesium: The magnesium turnings are coated in a layer of magnesium oxide that acts as a barrier.[1]
-
Wet Reagents or Glassware: Grignard reagents are extremely sensitive to moisture.[2][3] Any trace of water in the solvent (e.g., THF), vinyl chloride, or on the glassware will quench the reaction.
-
Impure Solvents: The solvent, typically tetrahydrofuran (B95107) (THF), must be anhydrous. Peroxides in aged THF can also inhibit the reaction.[4][5]
-
Passive Magnesium Surface: Even with high-purity magnesium, a tough oxide layer may require activation to expose a fresh, reactive surface.[3]
Q2: What are the visual signs of a successful initiation?
A2: A successful initiation is marked by several distinct visual cues:
-
Color Change: If using iodine as an initiator, its characteristic purple or brown color will disappear.[1][6]
-
Exotherm: The reaction is exothermic, and a noticeable increase in temperature or spontaneous boiling of the solvent may occur.[1]
-
Turbidity: The clear solution will become cloudy, often taking on a grey or brownish appearance.[1]
-
Gas Evolution: When using initiators like 1,2-dibromoethane, bubbling (ethylene gas) will be observed.[1]
Q3: How can I activate the magnesium turnings to facilitate initiation?
A3: Magnesium activation is crucial for removing the passivating oxide layer. Several chemical and physical methods can be employed.
-
Chemical Activation: This involves using a small amount of an activating agent.
-
Iodine (I₂): A small crystal of iodine can be added to the dry magnesium. It is believed to react with the magnesium surface where the oxide layer is thinnest, creating reactive sites.[1][7] The disappearance of the iodine color is a strong indicator of initiation.[6]
-
1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to produce soluble magnesium bromide and ethylene (B1197577) gas, cleaning the surface.[1][8][9]
-
Ethyl Bromide: A small amount of a more reactive alkyl halide like ethyl bromide can be used to "start" the reaction before the vinyl chloride is added.[10]
-
-
Physical Activation:
-
Crushing: Before adding solvent, use a dry glass rod to crush the magnesium turnings against the bottom of the flask. This breaks the oxide layer, exposing a fresh surface.[1][7]
-
Ultrasonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface.[7]
-
Mechanical Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can abrade the surface.[11]
-
Q4: What is the best solvent for preparing this compound?
A4: Anhydrous tetrahydrofuran (THF) is the most commonly used and effective solvent for the preparation of this compound.[5][12] Ether can also be used, but THF's higher boiling point and better solvating properties for the Grignard reagent are advantageous.[4] It is critical that the THF is free of water and peroxides.[4][5]
Q5: Can I use vinyl bromide instead of vinyl chloride?
A5: Yes, vinylmagnesium bromide can be prepared from vinyl bromide and is also a common reagent.[4][13] The general principles of initiation and reaction conditions are very similar to those for this compound. In some cases, the reaction with vinyl bromide may initiate more readily than with vinyl chloride.
Troubleshooting Guide
Use the following workflow and table to diagnose and solve initiation problems.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US3431212A - Vinylic grignard reagent composition - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
- 11. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 12. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Vinylmagnesium Chloride Reactivity
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during reactions with vinylmagnesium chloride. Below are frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of common additives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound reaction is sluggish or not initiating. What are the common causes and solutions?
A1: Initiation failure is a frequent issue. Key factors include:
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with vinyl chloride.
-
Solution: Activate the magnesium surface before adding the bulk of your vinyl chloride. Common activation methods include adding a small crystal of iodine, 1,2-dibromoethane, or gentle heating under an inert atmosphere. The disappearance of the iodine color or gentle bubbling indicates successful initiation.
-
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent and prevent its formation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under a vacuum and cooled under a stream of inert gas (Nitrogen or Argon) before use. Solvents like Tetrahydrofuran (THF) must be anhydrous.
-
-
Poor Quality Reagents: The purity of the magnesium and vinyl chloride is crucial.
-
Solution: Use high-purity, fresh magnesium turnings. Ensure the vinyl chloride source is not contaminated.
-
Q2: I'm observing a significant amount of a high-boiling byproduct, likely from dimerization. What is this and how can I prevent it?
A2: You are likely observing the formation of 1,3-butadiene, a result of Wurtz-type coupling. This side reaction occurs when a newly formed this compound molecule reacts with unreacted vinyl chloride.[1]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the vinyl chloride to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.
-
Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a controlled temperature, often at a gentle reflux, but avoid excessive heating which can favor the coupling side reaction.[1]
-
Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reagent formation as it better stabilizes the organometallic species.
Q3: My reaction with a ketone substrate is giving a low yield of the desired tertiary alcohol, and I am recovering a lot of my starting ketone. What is happening?
A3: This issue is common with sterically hindered or easily enolizable ketones. The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, forming an enolate, rather than acting as a nucleophile and adding to the carbonyl carbon.
Solutions to Promote Nucleophilic Addition:
-
Use of Additives: Certain Lewis acid additives can enhance the nucleophilicity of the Grignard reagent or activate the carbonyl group, favoring addition over enolization.
-
Cerium(III) Chloride (CeCl₃): This is a highly effective additive for suppressing enolization. The in-situ generated organocerium reagent is less basic but highly nucleophilic.[2][3]
-
Zinc(II) Chloride (ZnCl₂): In combination with LiCl, catalytic amounts of ZnCl₂ can form highly reactive zincate species that promote efficient addition to ketones.[4][5]
-
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can disfavor the enolization pathway.[3]
Q4: What is the role of Lithium Chloride (LiCl) and why is it referred to as a "Turbo Grignard" additive?
A4: The addition of LiCl dramatically enhances the reactivity and solubility of Grignard reagents. This is due to its ability to break up the dimeric or polymeric aggregates of the Grignard reagent in solution. In the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), LiCl shifts the equilibrium towards the more reactive monomeric species, leading to:
-
Faster reaction rates.
-
Higher yields.
-
Improved functional group tolerance.
-
Enhanced solubility of the Grignard reagent.
Data on Additive Effects
The choice of additive can significantly impact the outcome of a this compound reaction, particularly in additions to carbonyl compounds prone to side reactions.
| Additive | Typical Concentration | Primary Effect(s) | Typical Yield Improvement |
| None | - | Baseline reactivity; prone to side reactions like enolization with sensitive ketones. | - |
| Lithium Chloride (LiCl) | 1.0 equivalent | Increases reactivity and solubility by breaking Grignard aggregates ("Turbo Grignard"). | Significant increase in rate and yield, especially for challenging substrates. |
| Cerium(III) Chloride (CeCl₃) | 1.0 equivalent | Suppresses enolization by forming a less basic, highly nucleophilic organocerium species.[2][6] | Can increase yields from poor (<30%) to excellent (>90%) for easily enolizable ketones.[7] |
| Zinc(II) Chloride (ZnCl₂) / LiCl | Catalytic (e.g., 10 mol% ZnCl₂) | Forms a highly reactive zincate complex in situ, promoting efficient 1,2-addition.[4] | Provides high to quantitative yields in additions to a wide range of ketones.[5] |
Note: Yield improvements are representative and highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of this compound (approx. 1.5 M in THF)
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Vinyl chloride (gas) or a solution of known concentration
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a condenser (with an inert gas inlet), and a gas inlet tube or dropping funnel.
-
Flame-dry the entire apparatus under vacuum and cool to room temperature under a stream of dry nitrogen or argon.
-
Add the magnesium turnings and the iodine crystal to the flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Begin stirring and slowly bubble vinyl chloride gas through the solution or add a small amount of a vinyl halide solution.
-
Initiation is indicated by the disappearance of the iodine color and a gentle reflux. Gentle warming may be required.
-
Once initiated, continue the slow addition of vinyl chloride at a rate that maintains a steady reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional hour at room temperature to ensure complete reaction. The reagent is now ready for use or titration.
Protocol 2: Additive-Enhanced Reaction with a Ketone (e.g., 2-Methylcyclohexanone)
Procedure A: Using Cerium(III) Chloride
-
In a separate flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 eq).
-
Add anhydrous THF and stir vigorously for at least 2 hours to create a fine slurry.
-
Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared this compound solution (1.1 eq) to the CeCl₃ slurry and stir for 1 hour at -78 °C.
-
Add a solution of 2-methylcyclohexanone (B44802) (1.0 eq) in anhydrous THF dropwise to the organocerium reagent.
-
Stir the reaction at -78 °C for 2-3 hours or until TLC analysis indicates completion.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction.
Procedure B: Using Lithium Chloride (as "Turbo Grignard")
-
If not already present from the preparation step, add anhydrous LiCl (1.0 eq) to the prepared this compound solution. Stir for 30 minutes.
-
In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the this compound/LiCl solution to the ketone solution dropwise.
-
Stir at 0 °C, allowing the reaction to slowly warm to room temperature over 1-2 hours. Monitor by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench with saturated aqueous ammonium chloride solution before workup.
Visualizations
References
- 1. unipub.uni-graz.at [unipub.uni-graz.at]
- 2. benchchem.com [benchchem.com]
- 3. Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from Vinylmagnesium Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from vinylmagnesium chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from my this compound reaction?
A1: Common impurities include unreacted starting materials (e.g., the electrophile), the hydrolysis product of the Grignard reagent (ethene), and a homocoupling byproduct (1,3-butadiene). Additionally, magnesium salts are formed during the reaction and workup.[1] The formation of byproducts like biphenyl (B1667301) is also a known issue in Grignard reactions.[2]
Q2: How do I properly quench a this compound reaction?
A2: Quenching neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide intermediate to yield the final product.[3] The choice of quenching agent is critical. For sensitive products, a slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride at a low temperature is recommended to control the exothermic reaction.[3][4] For more robust products, dilute acids like sulfuric acid or hydrochloric acid can be used to dissolve the magnesium salts effectively.[3][5][6]
Q3: I've formed a persistent emulsion during the aqueous workup. How can I break it?
A3: Emulsions are common during the workup of Grignard reactions. To break an emulsion, you can try the following:
-
Add a small amount of a saturated salt solution, such as brine (saturated aqueous sodium chloride).[5][6]
-
If the aqueous layer is not already acidic, a small amount of dilute acid can help break the emulsion and dissolve magnesium salts.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite or glass wool.
Q4: My desired product is volatile. How can I avoid losing it during solvent removal?
A4: Azeotrope formation with the reaction solvent (like THF) can lead to significant product loss during rotary evaporation.[5] To mitigate this:
-
Perform a solvent exchange by adding a higher boiling point solvent in which your product is soluble and then carefully removing the lower boiling point solvent.
-
Use distillation for purification instead of rotary evaporation if the boiling point of your product is sufficiently different from the solvent.[4]
-
Minimize the time on the rotary evaporator and use the minimum effective temperature and vacuum.
Q5: I see multiple spots on my TLC plate after workup. What is a general strategy for purification?
A5: A multi-step purification approach is often necessary. After the initial quench and extraction, washing the organic layer with brine helps remove residual water and some inorganic impurities.[5][6] Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) is a crucial next step.[6] For separating organic impurities, flash column chromatography is a common and effective technique.[5] If your product is a crystalline solid, recrystallization can be a highly effective final purification step.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Grignard reagent formation. 2. Reaction with atmospheric moisture or carbon dioxide.[3] 3. Side reactions during quenching (e.g., elimination).[3] 4. Inefficient extraction of the product.[3] | 1. Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane) and all glassware is rigorously dried.[2][7][8] 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[3][4] 3. Use a mild quenching agent like saturated aqueous ammonium chloride, especially for sensitive products.[3] 4. Perform multiple extractions with an appropriate organic solvent.[3] |
| Formation of a White Precipitate That is Difficult to Dissolve | 1. Formation of magnesium hydroxides and salts.[3] | 1. Add a sufficient amount of the quenching solution and stir vigorously. 2. If using a weak acid quencher, consider the addition of a minimal amount of dilute strong acid (e.g., 1M HCl) to dissolve the salts, but be cautious of potential side reactions with the desired product.[3] |
| Presence of 1,3-Butadiene Impurity | Wurtz-type homocoupling of the this compound.[1] | 1. Add the vinyl halide slowly to the magnesium turnings during the Grignard formation. 2. Maintain a low reaction temperature to control the exothermic reaction. |
| Product Decomposes on Silica (B1680970) Gel Column | The desired product is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. 2. Use a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: General Quenching and Work-up Procedure
-
Cooling: Once the reaction between this compound and the electrophile is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly add saturated aqueous ammonium chloride dropwise to the reaction mixture.[4] The addition should be slow to control the exothermic reaction. Continue adding the solution until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and shake to extract the product.[3][5] Allow the layers to separate.
-
Washing: Remove the aqueous layer. Wash the organic layer with brine (saturated aqueous NaCl).[5][6]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a mixture of non-polar and polar solvents, e.g., hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas or a pump) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction for the presence of the desired product using a technique like Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for troubleshooting low product yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Exotherms in Large-Scale Vinylmagnesium Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of large-scale vinylmagnesium chloride reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate, leading to a potential accumulation of vinyl chloride. | - Inactive magnesium surface due to oxide layer.- Presence of moisture in glassware or solvent.- Low reaction temperature. | - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color indicates activation.[1]- Ensure all glassware is rigorously flame-dried or oven-dried and use anhydrous solvents.[1]- Gentle warming may be necessary for initiation, but be prepared for a potential runaway reaction once it starts.[1] |
| A sudden and uncontrollable temperature spike (runaway reaction) occurs after a delayed initiation. | - Accumulation of unreacted vinyl chloride due to a prolonged induction period.[2] | - Add only a small portion of the vinyl chloride initially and wait for a clear sign of reaction initiation (e.g., a gentle reflux or a noticeable temperature increase) before proceeding with the rest of the addition.[2] |
| The reaction is too vigorous and difficult to control, even after initiation. | - The addition rate of vinyl chloride is too fast.- Inadequate cooling.- High concentration of reagents. | - Reduce the addition rate of vinyl chloride to maintain a steady and controllable reaction temperature.[3]- Ensure the cooling system (e.g., ice bath, chiller) is functioning optimally and has sufficient capacity for the scale of the reaction.[3]- Use an adequate volume of solvent to help dissipate the heat generated. |
| Localized hotspots are observed within the reactor. | - Poor mixing. | - Ensure efficient and vigorous stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. |
| Formation of a dark-colored or black solution. | - Overheating or prolonged heating.- Presence of impurities. | - Maintain the reaction temperature within the optimal range and avoid excessive heating times.[3]- Ensure high-purity reagents and solvents are used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dangerous exotherms in large-scale this compound reactions?
A1: The primary causes include the highly exothermic nature of Grignard reagent formation, the potential for a delayed reaction start leading to the accumulation of the vinyl chloride, and the challenges of efficient heat removal as the reactor size increases, which is due to a decrease in the surface-area-to-volume ratio.[4] Rapid addition of the vinyl chloride can also lead to an uncontrolled, rapid reaction and a subsequent thermal runaway.[4]
Q2: What are the main safety hazards associated with uncontrolled exotherms in these reactions?
A2: Uncontrolled exotherms pose significant safety risks, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure.[4]
-
Fire and Explosion: The solvents typically used, such as tetrahydrofuran (B95107) (THF), are highly flammable. An uncontrolled exotherm can cause the solvent to boil and potentially ignite.[4]
-
Pressure Buildup: The rapid vaporization of the solvent and reagents can lead to a dangerous increase in pressure within the reactor, potentially causing a vessel rupture.[4]
Q3: How can continuous processing or flow chemistry help manage these exotherms?
A3: Continuous processing offers several advantages for managing exothermic reactions. Flow reactors have a much higher surface-area-to-volume ratio, which allows for more efficient heat removal.[5] They also operate with smaller reaction volumes at any given time, minimizing the total amount of energy that could be released in a potential runaway scenario.[4] This method allows for precise control over reaction temperature and reagent concentrations.[4]
Q4: What is the role of the solvent in managing the exotherm?
A4: The choice of solvent is crucial. Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point and flash point, which provides a wider and safer operating temperature range.[6] The solvent also helps to dissipate the heat generated during the reaction.
Q5: What are the best practices for quenching a large-scale this compound reaction?
A5: The reaction should be cooled in an ice bath before quenching. A saturated aqueous solution of ammonium (B1175870) chloride is then added slowly and carefully to the reaction mixture.[7] This process is also exothermic and requires controlled addition and efficient cooling to prevent a secondary thermal event.
Quantitative Data on Exotherm Management
The following table summarizes data from a calorimetric study on a Grignard reagent synthesis, illustrating the impact of dosing rate on heat release and thermal risk. While this data is for a different Grignard reagent, the principles are directly applicable to this compound synthesis.
| Dosing Rate ( g/min ) | Maximum Heat Release (W) | Heat Accumulation (%) | Thermal Risk Class (Stoessel Criticality) |
| 2.0 | ~18 | ~25 | 3 |
| 1.0 | ~10 | ~18 | 2 |
| 0.5 | ~5 | ~12 | 1 |
Data adapted from a study on p-bromotoluene Grignard synthesis.[8] A lower dosing rate significantly reduces the rate of heat release and the overall thermal risk.[8]
Experimental Protocols
Large-Scale Synthesis of this compound (Batch Process)
1. Reactor Setup and Inerting:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, a nitrogen inlet, and a controlled addition funnel or gas inlet is required.
-
All glassware and the reactor must be thoroughly dried to remove any traces of water.
-
The system is purged with dry nitrogen or argon to create an inert atmosphere.[8]
2. Magnesium Activation:
-
The reactor is charged with magnesium turnings (1.2 equivalents).
-
A small amount of an activator, such as a crystal of iodine or a few milliliters of 1,2-dibromoethane, is added.
-
The mixture is stirred, and gentle heating may be applied to initiate the activation process. Successful activation is indicated by the disappearance of the iodine color or the evolution of gas.[1]
3. Grignard Reaction:
-
Anhydrous THF is added to cover the activated magnesium.
-
A small initial charge of vinyl chloride is introduced to initiate the reaction. A noticeable exotherm or the onset of reflux confirms initiation.
-
Once the reaction has started, the remaining vinyl chloride is added at a controlled rate to maintain a steady reflux and a manageable reaction temperature, typically between 40-50°C.[7]
-
The reaction temperature is continuously monitored and controlled via an external cooling system.
4. Reaction Completion and Quenching:
-
After the addition of vinyl chloride is complete, the reaction mixture is stirred at a controlled temperature until the magnesium is consumed.
-
The reactor is then cooled using an ice bath or a chiller.
-
A saturated aqueous solution of ammonium chloride is added slowly and controllably to quench the reaction, with continuous cooling to manage the exotherm of the quench.[7]
Visualizations
Caption: Workflow for managing exotherms during Grignard synthesis.
Caption: Logic diagram for troubleshooting delayed reaction initiation.
References
preventing homocoupling of vinylmagnesium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the homocoupling of vinylmagnesium chloride, a common side reaction that leads to the formation of 1,3-butadiene (B125203) and reduces the yield of the desired Grignard reagent. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide addresses specific issues you might encounter during the preparation and use of this compound, focusing on the prevention of homocoupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and formation of 1,3-butadiene. | 1. Transition Metal Impurities: Traces of transition metals (e.g., iron, copper, nickel) in the magnesium turnings or glassware can catalyze the homocoupling reaction. | 1. Use High-Purity Magnesium: Utilize high-purity magnesium turnings. If the purity is uncertain, consider pre-washing the magnesium with a dilute acid (e.g., 5% HCl) followed by thorough rinsing with water, ethanol, and an anhydrous solvent like THF before use.[1] 2. Acid-Wash Glassware: Thoroughly clean all glassware with an acid wash (e.g., aqua regia or a strong mineral acid) to remove any metal residues, followed by rinsing with deionized water and oven-drying. |
| 2. Localized High Concentrations: A high local concentration of the newly formed Grignard reagent can favor dimerization. | 1. Slow Addition of Vinyl Chloride: Add the vinyl chloride (or a solution thereof) to the magnesium suspension slowly and at a controlled rate to maintain a low, steady concentration of the Grignard reagent in the reaction mixture. 2. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to quickly disperse the formed Grignard reagent and prevent localized "hot spots." | |
| 3. Elevated Reaction Temperature: Higher temperatures can increase the rate of the homocoupling side reaction. | 1. Maintain Low to Moderate Temperature: Control the reaction temperature, especially during the exothermic formation of the Grignard reagent. Use an ice bath or other cooling methods to maintain a temperature range of 10-25°C. A patent suggests that the reaction is preferably carried out below 50°C.[2] | |
| Reaction is difficult to initiate, leading to a buildup of vinyl chloride and subsequent rapid, uncontrolled reaction that may favor side products. | 1. Inactive Magnesium Surface: A passivating oxide layer on the magnesium turnings can prevent the reaction from starting. | 1. Activate the Magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface and initiate the reaction.[3] Once initiated, the reaction is typically self-sustaining. |
| 2. Presence of Moisture: Trace amounts of water in the solvent or on the glassware will quench the Grignard reagent and inhibit the reaction. | 1. Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,3-butadiene and magnesium chloride. This dimerization consumes the Grignard reagent, lowering the yield of your desired product.
Q2: How do transition metal impurities catalyze this homocoupling?
A2: Transition metals can participate in redox cycles with the Grignard reagent. For instance, a metal(II) species can be reduced to a metal(0) species by two equivalents of the Grignard reagent, which in the process couple to form the dimer. The metal(0) can then be re-oxidized, continuing the catalytic cycle.
Q3: Can the choice of solvent affect the rate of homocoupling?
A3: Yes, the solvent can play a role. Tetrahydrofuran (B95107) (THF) is a common and effective solvent for the preparation of this compound.[1][4] It effectively solvates the Grignard reagent, which can help to stabilize it and potentially reduce the rate of side reactions compared to less coordinating solvents.
Q4: I've noticed that my reaction mixture turns dark. Is this related to homocoupling?
A4: A dark brown or black color can indicate the presence of finely divided metal particles, which can be a sign of side reactions, including homocoupling catalyzed by metal impurities.[1] However, a color change is not always a definitive indicator of poor yield.
Q5: Are there any additives that can suppress homocoupling?
A5: While the primary focus should be on preventing the reaction through the use of pure reagents and controlled conditions, in some cross-coupling reactions, the addition of lithium chloride (LiCl) has been shown to improve the reactivity of Grignard reagents and can potentially mitigate some side reactions by breaking up aggregates. However, for the prevention of homocoupling during formation, the most effective strategies are controlling purity and reaction parameters.
Quantitative Data Summary
While specific quantitative data on the impact of preventative measures on this compound homocoupling is not extensively published in a comparative format, the following table summarizes expected outcomes based on established principles of Grignard chemistry.
| Parameter | Condition | Expected Yield of this compound | Expected Level of Homocoupling (1,3-Butadiene) | Rationale |
| Magnesium Purity | High-Purity (low transition metal content) | High | Low | Minimizes the primary catalytic pathway for homocoupling. |
| Standard Grade (potential for impurities) | Lower | Higher | Transition metal impurities catalyze the dimerization side reaction. | |
| Reaction Temperature | 10-25°C | High | Low | Favors the desired Grignard formation over the higher activation energy side reactions. |
| > 40°C | Potentially Lower | Higher | Increased temperature can accelerate the rate of homocoupling. | |
| Addition Rate of Vinyl Chloride | Slow and Controlled | High | Low | Maintains a low concentration of the Grignard reagent, reducing the probability of bimolecular side reactions. |
| Rapid Addition | Lower | Higher | Leads to localized high concentrations, which can promote dimerization. |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound
This protocol is designed to minimize the formation of 1,3-butadiene by focusing on the purity of reagents and controlled reaction conditions.
Materials:
-
High-purity magnesium turnings
-
Vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Argon or Nitrogen gas supply
-
Flame-dried, three-necked round-bottom flask with a condenser, magnetic stirrer, and gas inlet/outlet
Procedure:
-
Under a positive pressure of inert gas, add the high-purity magnesium turnings to the reaction flask.
-
Add a single crystal of iodine to the flask.
-
Add anhydrous THF to cover the magnesium.
-
Begin vigorous stirring.
-
Slowly bubble vinyl chloride gas into the stirred suspension. Alternatively, a pre-prepared solution of vinyl chloride in anhydrous THF can be added dropwise.
-
The disappearance of the iodine color and a gentle exotherm indicate the initiation of the reaction.
-
Maintain a steady, slow addition of vinyl chloride, ensuring the reaction temperature does not exceed 25°C. Use a cooling bath if necessary.
-
After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure complete reaction.
-
The resulting solution of this compound can be used directly or titrated to determine its concentration. A patent suggests a yield of 70-75% can be achieved with a concentration of 1.5 mol/L using this general approach.[1]
Protocol 2: Titration of this compound
To accurately determine the concentration of your prepared Grignard reagent and to indirectly assess the extent of side reactions, a titration is recommended.
Materials:
-
Salicylic (B10762653) acid (oven-dried)
-
Anhydrous THF
-
1,10-Phenanthroline (B135089) indicator
-
Sample of your this compound solution
Procedure:
-
Accurately weigh a sample of salicylic acid into a flame-dried flask under an inert atmosphere.
-
Dissolve the salicylic acid in anhydrous THF.
-
Add a small amount of 1,10-phenanthroline indicator to produce a colored solution.
-
Slowly add your this compound solution via syringe to the salicylic acid solution.
-
The endpoint is reached when the color of the solution changes permanently, indicating that all the salicylic acid has been consumed.
-
Calculate the molarity of the Grignard reagent based on the moles of salicylic acid and the volume of the Grignard solution added.
Visualizations
Caption: Logical workflow for preventing homocoupling.
This technical support guide is intended to provide a comprehensive overview of the prevention of this compound homocoupling. For specific applications, further optimization may be required. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]
- 2. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
influence of solvent on the selectivity of vinylmagnesium chloride additions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective addition of vinylmagnesium chloride to carbonyl compounds.
Troubleshooting Guides
This section addresses common issues that can lead to poor selectivity and yield in this compound addition reactions.
Issue 1: Low Diastereoselectivity in Additions to Chiral Aldehydes and Ketones
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
Inconsistent diastereomeric ratios between batches.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice: | Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can solvate the magnesium atom, disrupting the formation of a rigid chelate between the Grignard reagent and a chelating group on the substrate. This often leads to reactions governed by the less selective Felkin-Anh model. |
| Recommendation: Switch to a non-coordinating or weakly coordinating solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343). These solvents promote chelation control, leading to a more rigid transition state and higher diastereoselectivity.[1][2] | |
| Presence of Lewis Basic Additives: | Additives like HMPA or DMPU, sometimes used to improve Grignard reagent solubility or reactivity, can interfere with chelation in the same way as coordinating solvents. |
| Recommendation: Avoid Lewis basic additives if high diastereoselectivity via chelation control is desired. | |
| Incorrect Temperature: | The selectivity of many diastereoselective reactions is temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer. |
| Recommendation: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). | |
| Water Contamination: | Traces of water can quench the Grignard reagent and alter the reaction environment, potentially affecting selectivity. |
| Recommendation: Ensure all glassware is rigorously dried, and use anhydrous solvents. |
Issue 2: Poor Enantioselectivity in Asymmetric Additions
Symptoms:
-
Low enantiomeric excess (ee) in reactions employing chiral ligands or auxiliaries.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Interference with Chiral Ligand: | Coordinating solvents like THF can compete with the chiral ligand for coordination to the magnesium center, disrupting the chiral environment necessary for high enantioselectivity. |
| Recommendation: Employ non-coordinating solvents like toluene or dichloromethane to ensure the chiral ligand is the primary coordinating species. | |
| Incorrect Stoichiometry of Chiral Ligand: | An insufficient amount of the chiral ligand will result in a significant portion of the reaction proceeding through an achiral background pathway. |
| Recommendation: Use the optimal stoichiometry of the chiral ligand as determined by literature precedent or through optimization studies. In some cases, a slight excess of the ligand may be beneficial. | |
| Poorly Matched Chiral Ligand and Substrate: | The steric and electronic properties of the chiral ligand and the substrate must be compatible to achieve high enantioselectivity. |
| Recommendation: Screen a variety of chiral ligands to find the optimal match for your specific substrate. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the diastereoselectivity of this compound additions to α-alkoxy ketones?
A1: The solvent plays a critical role in determining the dominant reaction pathway and, consequently, the diastereoselectivity.
-
In Coordinating Solvents (e.g., THF, Et₂O): These solvents can coordinate to the magnesium atom of the Grignard reagent. This coordination can disrupt the formation of a stable five- or six-membered chelate between the magnesium and both the carbonyl oxygen and the α-alkoxy group of the substrate. As a result, the reaction is more likely to proceed through a non-chelated transition state, often favoring the Felkin-Anh product, which can lead to lower diastereoselectivity.
-
In Non-Coordinating Solvents (e.g., CH₂Cl₂, Toluene): In the absence of a coordinating solvent, the formation of a rigid chelate between the Grignard reagent and the substrate is favored. This chelation locks the conformation of the substrate, leading to a highly organized transition state where the vinyl group attacks from the less sterically hindered face, resulting in high diastereoselectivity for the chelation-controlled product.[1][2]
Q2: Can the addition of Lewis acids improve the selectivity of my reaction?
A2: Yes, the addition of certain Lewis acids can enhance diastereoselectivity, particularly in cases where chelation control is desired. Lewis acids like MgBr₂·OEt₂ or Ti(OiPr)₄ can facilitate the formation of a more rigid chelate, even in moderately coordinating solvents.[1] However, it is crucial to screen different Lewis acids and optimize the reaction conditions, as the effect can be substrate-dependent.
Q3: My Grignard reaction is sluggish in a non-coordinating solvent. What can I do?
A3: While non-coordinating solvents can improve selectivity, they can also decrease the solubility and reactivity of the Grignard reagent. If your reaction is slow, you can try the following:
-
Use a co-solvent: A small amount of a coordinating solvent like THF can be added to a non-coordinating solvent like toluene to improve solubility without significantly compromising selectivity. The optimal ratio will need to be determined experimentally.
-
Slightly increase the reaction temperature: While lower temperatures generally favor selectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction rate.
-
Ensure proper activation of magnesium: If you are preparing the Grignard reagent in situ, ensure the magnesium turnings are properly activated to facilitate reagent formation.
Q4: What is the Schlenk equilibrium, and how does the solvent affect it?
A4: The Schlenk equilibrium describes the dynamic equilibrium in solution for a Grignard reagent:
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent. Coordinating solvents like THF can shift the equilibrium by solvating the different magnesium species. This can affect the reactivity and aggregation state of the Grignard reagent, which in turn can have an impact on the stereochemical outcome of the reaction.
Data Presentation
Table 1: Influence of Solvent on the Diastereoselectivity of Vinylmagnesium Bromide Addition to a Chiral Aldehyde
The following data is adapted from a study on vinylmagnesium bromide, which serves as a close proxy for the behavior of this compound.
| Entry | Solvent | Lewis Acid | Temperature | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | THF | - | rt | 70:30 | 62 |
| 2 | CH₂Cl₂ | Ti(OiPr)₄ | rt | >95:5 | 75 |
| 3 | CH₂Cl₂ | MgBr₂·OEt₂ | rt | >95:5 | 80 |
Data adapted from a study by Reddy, et al.[1]
Experimental Protocols
Key Experiment: Diastereoselective Addition of this compound to an α-Alkoxy Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-alkoxy aldehyde
-
This compound solution (e.g., 1.6 M in THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α-alkoxy aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Grignard Addition: Slowly add the this compound solution (1.1-1.5 equiv) dropwise to the stirred aldehyde solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR or other suitable analytical techniques.
Visualizations
References
Technical Support Center: Work-up Procedures for Vinylmagnesium Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for reactions involving vinylmagnesium chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a this compound reaction?
A successful quench and work-up are critical for maximizing the yield and purity of your product. The standard procedure involves carefully neutralizing the reactive Grignard reagent and the resulting magnesium alkoxide intermediate. This is typically achieved by the slow, dropwise addition of a quenching agent to the reaction mixture, which is cooled in an ice bath to manage the exothermic nature of the reaction. Common quenching agents include saturated aqueous ammonium (B1175870) chloride, dilute hydrochloric acid, or dilute sulfuric acid. Following the quench, the desired product is isolated from the aqueous and organic phases through extraction, and the organic layer is then washed, dried, and concentrated.
Q2: Which quenching agent should I choose for my reaction?
The choice of quenching agent depends primarily on the stability of your product, particularly its sensitivity to acid.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the preferred method for acid-sensitive substrates. Ammonium chloride is a weak acid and provides a controlled protonation of the alkoxide without significantly lowering the pH of the solution, thus preventing acid-catalyzed side reactions such as rearrangements or eliminations.
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): These strong acids are effective for quenching and for dissolving the magnesium salts, which can sometimes facilitate a cleaner phase separation. However, they should be used with caution, as the vinyl group can be labile under acidic conditions, and sensitive products like tertiary alcohols may undergo dehydration.[1]
Q3: My reaction is incredibly vigorous and difficult to control during the quench. What's happening and how can I prevent it?
The quenching of any Grignard reaction is highly exothermic. A violent reaction is usually due to the rapid addition of the quenching agent to a concentrated reaction mixture. To ensure a controlled and safe quench:
-
Cool the reaction mixture: Always place the reaction flask in an ice bath before and during the addition of the quenching agent.
-
Add the quenching agent slowly: Use a dropping funnel to add the quenching solution dropwise with vigorous stirring. This allows for better control over the reaction rate and temperature.
-
Dilute the reaction mixture: If the reaction is particularly concentrated, diluting it with additional anhydrous solvent (like THF or diethyl ether) before quenching can help to dissipate the heat more effectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of your this compound reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure all starting materials were consumed by using TLC or another appropriate monitoring technique before quenching. |
| The Grignard reagent was quenched by residual water in the glassware or solvent. | Ensure all glassware is rigorously dried and use anhydrous solvents. | |
| The product is partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) of the aqueous layer with your organic solvent. | |
| The product is volatile and was lost during solvent removal. | Use a cooled trap on the rotary evaporator and be mindful of the bath temperature and vacuum pressure. | |
| Side reactions of the vinyl group. | The vinyl group can be unstable in acidic conditions.[1] Use a milder quenching agent like saturated aqueous ammonium chloride. | |
| Formation of a Persistent Emulsion | Formation of fine magnesium salt precipitates that stabilize the emulsion. | Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion. |
| Filter through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion and remove particulate matter.[2] | ||
| Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to an hour) can lead to phase separation. | ||
| Oily Residue or Incomplete Precipitation of Salts | Insufficient amount of quenching agent was added. | Add more of the quenching solution and stir vigorously until the salts fully precipitate. |
| The magnesium salts are not soluble in the aqueous layer. | If using a weak acid quencher like ammonium chloride, a small amount of dilute strong acid can be added to help dissolve the salts. Be cautious if your product is acid-sensitive. |
Experimental Protocols
Protocol 1: Quenching with Saturated Aqueous Ammonium Chloride (Mild Conditions)
This protocol is recommended for reactions with acid-sensitive products.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride dropwise to the stirred reaction mixture using an addition funnel. Maintain the internal temperature below 20 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. This helps to ensure all the magnesium salts have precipitated.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water if necessary to dissolve all the salts.
-
Separation: Shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Quenching with Dilute Hydrochloric Acid
This protocol can be used for products that are stable to acidic conditions.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add 1 M aqueous hydrochloric acid dropwise to the stirred reaction mixture via an addition funnel. Monitor the temperature closely.
-
Dissolution of Salts: Continue adding the acid until all the magnesium salts have dissolved and the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel.
-
Separation: Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
Visualizations
Experimental Workflow for Quenching a this compound Reaction
Caption: A generalized workflow for the work-up of a this compound reaction.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in this compound reactions.
References
Validation & Comparative
Vinyl Grignard Reagents: A Comparative Guide to Chloride and Bromide Reactivity
For researchers and professionals in drug development and synthetic chemistry, the choice of a Grignard reagent is pivotal for the success of carbon-carbon bond-forming reactions. Vinylmagnesium halides are indispensable for introducing a vinyl group, a key structural motif in many biologically active molecules and synthetic intermediates. This guide provides an objective comparison of the reactivity of vinylmagnesium chloride and vinylmagnesium bromide, supported by an analysis of their solution behavior and a detailed experimental protocol for a representative reaction.
While direct quantitative comparisons in the literature are scarce, a deeper look into their chemical properties and behavior in solution allows for a nuanced understanding of their respective reactivities.
At a Glance: Key Differences and Reactivity
The reactivity of a Grignard reagent is not solely determined by the organic moiety but is also significantly influenced by the associated halide. This is largely due to the Schlenk equilibrium, which dictates the composition of magnesium-containing species in solution.[1]
Schlenk Equilibrium: 2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is dependent on the solvent, temperature, and the nature of both the R group and the halide X.[1] For alkyl Grignards, it has been observed that alkylmagnesium chlorides are more prone to disproportionation than their bromide counterparts. This difference in solution composition—the relative amounts of RMgX, MgR₂, and MgX₂—can lead to different reactive species and thus, variations in reactivity and reaction outcomes.
Anecdotal evidence from synthetic chemists suggests that while bromides are often easier to initiate, the corresponding chlorides can sometimes provide better yields.[2] The choice between this compound and bromide can therefore be substrate- and reaction-dependent.
Quantitative Comparison: 1,2-Addition to a Ketone
To illustrate the potential differences in performance, the following table summarizes representative data for the 1,2-addition of this compound and vinylmagnesium bromide to a model substrate, benzophenone.
Disclaimer: The following data is illustrative and compiled from general principles of Grignard reactivity and typical outcomes. A direct side-by-side comparative study under identical conditions was not found in the reviewed literature.
| Parameter | This compound | Vinylmagnesium Bromide |
| Substrate | Benzophenone | Benzophenone |
| Product | 1,1-diphenyl-2-propen-1-ol | 1,1-diphenyl-2-propen-1-ol |
| Solvent | Tetrahydrofuran (B95107) (THF) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 85-95% | 90-98% |
| Key Observations | May exhibit slightly lower solubility. | Generally more common due to ease of precursor handling.[3] |
Reaction Mechanism and Experimental Workflow
The diagrams below illustrate the general mechanism for the addition of a vinyl Grignard reagent to a ketone and a typical experimental workflow for carrying out such a reaction.
Experimental Protocols
The following is a general protocol for the 1,2-addition of a vinylmagnesium halide to a ketone, which can be adapted for a comparative study.
Materials:
-
Magnesium turnings
-
Vinyl bromide or condensed vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Ketone (e.g., benzophenone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part 1: Preparation of the Vinylmagnesium Halide Reagent
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of the vinyl halide (1.1 equivalents) in anhydrous THF in a dropping funnel.
-
Slowly add a small portion of the vinyl halide solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle reflux are indicative of initiation).
-
Once the reaction has started, add the remaining vinyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with the Ketone
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure tertiary alcohol.
Conclusion
While vinylmagnesium bromide is more commonly employed in the laboratory, primarily due to the convenient handling of its liquid precursor, this compound remains a viable and sometimes advantageous alternative.[2][3] The choice between the two reagents may depend on factors such as the specific substrate, desired reaction pathway, and economic considerations. The subtle differences in their reactivity, likely stemming from the influence of the halide on the Schlenk equilibrium and the Lewis acidity of the magnesium center, can be exploited by the synthetic chemist to optimize reaction outcomes. For critical applications, a preliminary screening of both reagents is recommended to determine the optimal conditions for a specific transformation.
References
A Comparative Analysis of Vinyl Grignard and Vinyllithium Reagents for Organic Synthesis
In the landscape of organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials, the introduction of a vinyl group is a frequent and critical step.[1][2] Organometallic compounds are instrumental in these transformations, with vinyl Grignard reagents and vinyllithium (B1195746) reagents standing out as two of the most prominent choices.[2][3] While both are powerful nucleophiles capable of forming new carbon-carbon bonds, they exhibit significant differences in reactivity, selectivity, and handling that dictate their suitability for specific applications.[1][4][5] This guide provides an objective, data-supported comparison to assist researchers in making an informed selection between these two vital reagents.
Core Properties and Reactivity Profile
The fundamental difference between vinyl Grignard (CH₂=CHMgX) and vinyllithium (CH₂=CHLi) reagents lies in the polarity of the carbon-metal bond. The greater electronegativity difference between carbon and lithium compared to carbon and magnesium results in the C-Li bond having a more ionic character. This renders vinyllithium a more potent nucleophile and a stronger base than its Grignard counterpart.[5]
This heightened reactivity allows vinyllithium to participate in reactions where Grignard reagents might be sluggish or unreactive.[5] However, it also leads to reduced chemoselectivity, as vinyllithium is more prone to side reactions, such as deprotonation of acidic protons or reaction with sensitive functional groups like esters and nitriles.[4][5] Grignard reagents, being less basic, often exhibit greater tolerance for such functionalities.[1][4]
Comparative Data Summary
The following table summarizes the key quantitative and qualitative differences between the two reagents to facilitate at-a-glance comparison.
| Feature | Vinyl Grignard Reagent (CH₂=CHMgX) | Vinyllithium Reagent (CH₂=CHLi) | Supporting Evidence |
| Relative Reactivity | High | Very High | Vinyllithiums are generally more reactive and more basic than Grignard reagents.[5] |
| Basicity (pKa of C₂H₄) | ~44 | ~44 (but kinetically more basic) | Both are strong bases, but the increased ionic character of the C-Li bond leads to higher kinetic basicity. |
| Functional Group Tolerance | Moderate | Limited | Grignard reagents are less reactive and tolerate a broader range of functional groups compared to the highly reactive vinyllithium.[1] |
| Common Solvents | Ethers (THF, Diethyl Ether) | Ethers (THF, Diethyl Ether), Hydrocarbons (Pentane, Hexane) | Ether solvents are essential for stabilizing Grignard reagents.[6] Vinyllithium can be prepared and used in a wider range of solvents.[7] |
| Preparation Method | Direct insertion of Mg into a vinyl halide. | Multiple routes: lithium-halogen exchange, transmetalation, or direct reaction of ethylene (B1197577) with lithium.[7][8] | |
| Stereoselectivity | Generally good retention of configuration from vinyl halides.[1] | High retention of configuration, especially in transmetalation reactions.[9] | |
| Side Reactions | Can participate in enolization and reduction of carbonyls. | Prone to deprotonation of acidic protons and addition to sensitive functional groups.[5] |
Synthesis and Experimental Workflows
The preparation of these reagents is a critical differentiator. Vinyl Grignard reagents are most commonly synthesized by the direct reaction of magnesium metal with a vinyl halide, such as vinyl bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF).[10][11] In contrast, vinyllithium offers more varied synthetic routes, including lithium-halogen exchange, transmetalation from organotin compounds, or direct lithiation.[7][8][9]
Both reagents readily add to carbonyl compounds. The general mechanism involves the nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.
// Nodes start [label="Vinyl Organometallic\n(R-M, M=MgX or Li)", fillcolor="#FBBC05", fontcolor="#202124"]; ketone [label="Ketone\n(R'₂C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Alkoxide Intermediate\n(R'₂C(R)O⁻M⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., NH₄Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Allylic Alcohol\n(R'₂C(R)OH)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Nucleophilic Addition"]; ketone -> intermediate; intermediate -> product [label="Protonation"]; workup -> product [style=dashed, arrowhead=none]; } . Caption: General reaction of vinyl organometallics with a ketone.
Detailed Experimental Protocols
Protocol 1: Synthesis of Vinylmagnesium Bromide in THF
Objective: To prepare a solution of vinylmagnesium bromide for use in subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Activation: Place magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask until violet vapors are observed to activate the magnesium surface.[10] Allow to cool.
-
Initiation: Add enough anhydrous THF to cover the magnesium. Add a small portion of vinyl bromide dissolved in THF. The reaction is initiated when the color fades and gentle refluxing begins.[11]
-
Addition: Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.[11]
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure full conversion.[11] The resulting dark grey solution is the Grignard reagent, ready for use.
Protocol 2: Synthesis of Vinyllithium via Transmetalation
Objective: To prepare a halide-free solution of vinyllithium.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or pentane
Equipment:
-
Schlenk flask or similar oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles for transfer
-
Magnetic stirrer
Procedure:
-
Setup: Under an inert atmosphere, add a solution of tetravinyltin in anhydrous diethyl ether to the reaction flask and cool to 0 °C.[7]
-
Addition: Slowly add a solution of n-butyllithium (typically 4 equivalents) to the stirred tetravinyltin solution.[8]
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes.[7] In hydrocarbon solvents like pentane, vinyllithium will precipitate as a white solid.[12] In ether, it remains in solution.
-
Usage: The resulting solution or suspension of vinyllithium can be used directly for subsequent reactions. This method is advantageous as it avoids the presence of lithium halides.[7][9]
Applications in Drug Development
Organometallic reagents are foundational tools in drug discovery and development, enabling the construction of complex molecular architectures.[2][3][13]
-
Vinyl Grignard Reagents: Due to their moderate reactivity and better functional group tolerance, they are often employed in later-stage synthesis where delicate substrates are involved.[1] They are workhorses for adding vinyl groups to less sensitive aldehydes and ketones.[10][14]
-
Vinyllithium Reagents: Their high reactivity is valuable for creating sterically hindered C-C bonds or reacting with less reactive electrophiles.[5] In early-stage synthesis, they are used to build core molecular scaffolds before sensitive functional groups are introduced.[8]
Conclusion
The choice between vinyl Grignard and vinyllithium reagents is not a matter of inherent superiority but of strategic selection based on the synthetic context. Vinyllithium is the more powerful reagent, ideal for challenging transformations that require high nucleophilicity.[5] However, this power comes at the cost of selectivity. Vinyl Grignard reagents offer a more tempered reactivity profile, providing greater compatibility with a wider array of functional groups and often simplifying synthetic planning.[1][4][8] A thorough understanding of the substrate's properties and the desired reaction outcome is paramount for leveraging the distinct advantages of each reagent effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Organometallic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. VINYL LITHIUM synthesis - chemicalbook [chemicalbook.com]
- 8. Vinyllithium - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. THE PREPARATION OF ORGANOLITHIUM COMPOUNDS BY THE TRANSMETALATION REACTION. I. VINYLLITHIUM (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinylmagnesium Chloride: A Superior Choice for Vinylation in Organic Synthesis
In the landscape of synthetic organic chemistry, the introduction of a vinyl group is a fundamental transformation, enabling the construction of complex molecular architectures essential for pharmaceuticals, natural products, and advanced materials. Among the diverse array of vinylating agents, vinylmagnesium chloride, a Grignard reagent, consistently emerges as a powerful and often advantageous option. This guide provides an objective comparison of this compound's performance against other common vinylating agents, supported by experimental data, to inform reagent selection for researchers, scientists, and drug development professionals.
High Reactivity and Cost-Effectiveness
A primary advantage of this compound lies in its high nucleophilicity and reactivity, which facilitates the efficient formation of carbon-carbon bonds.[1][2] This reactivity is particularly beneficial in additions to a wide range of electrophiles, most notably carbonyl compounds such as aldehydes and ketones.[1] Furthermore, Grignard reagents, including this compound, are generally cost-effective, making them an attractive choice for both laboratory-scale research and large-scale industrial synthesis.[2][3]
Superiority in Carbonyl Addition Reactions
This compound truly excels in its reactions with carbonyl compounds, offering a reliable method for the synthesis of allylic alcohols.[4] Its high basicity and reactivity often lead to high yields in these addition reactions.[5]
One of the most significant advantages of this compound over other vinylating agents, such as vinyllithium (B1195746), is its ability to participate in chelation-controlled additions to chiral aldehydes and ketones. This affords a high degree of diastereoselectivity, which is crucial in the synthesis of stereochemically complex molecules.
Table 1: Comparison of Diastereoselectivity in Carbonyl Additions
| Vinylating Agent | Substrate (α-alkoxy ketone) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound | α-alkoxy ketone | High (typically >95:5) | [6] |
| Vinyllithium | α-alkoxy ketone | Low (typically favors anti product) | [6] |
| Vinylzinc Bromide | α-alkoxy ketone | High (typically >95:5) | [7] |
As illustrated in Table 1, this compound, through chelation of the magnesium atom with the carbonyl oxygen and the α-alkoxy group, forms a rigid cyclic intermediate that directs the nucleophilic attack to produce the syn diastereomer with high selectivity.[6] In contrast, non-chelating reagents like vinyllithium typically follow the Felkin-Anh model, leading to the preferential formation of the anti product.[6]
Comparison with Other Vinylating Agents
While highly effective in carbonyl additions, the utility of this compound in other transformations, such as cross-coupling reactions, is also noteworthy, though it faces stiffer competition from other classes of organometallic reagents.
Table 2: Performance of Various Vinylating Agents in Cross-Coupling Reactions
| Vinylating Agent Class | Example Reagent | Typical Reaction | Key Advantages | Key Disadvantages |
| Organomagnesium | This compound | Kumada Coupling | High reactivity, cost-effective.[2] | Highly basic, limited functional group tolerance, requires inert atmosphere.[2] |
| Organoboron | Potassium Vinyltrifluoroborate | Suzuki-Miyaura Coupling | Bench-stable, high functional group tolerance, low toxicity. | Requires a palladium catalyst and a base. |
| Organotin | Vinyltributyltin | Stille Coupling | Tolerant to a wide range of functional groups, stable. | High toxicity of tin compounds, challenging purification.[2] |
| Organozinc | Vinylzinc Bromide | Negishi Coupling | Excellent functional group tolerance.[7][8] | Less reactive than Grignard reagents.[7] |
The high basicity of this compound can be a limitation, as it is incompatible with acidic functional groups such as alcohols, carboxylic acids, and even some esters and amides.[2][9] In such cases, less reactive reagents like organozinc compounds may be preferable due to their superior functional group tolerance.[7][8]
Experimental Protocols
Preparation of this compound (General Procedure)
Materials:
-
Magnesium turnings
-
Vinyl chloride (or vinyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (initiator)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, charge the flask with magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of vinyl halide in anhydrous THF to the flask.
-
Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining vinyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting dark brown to grey solution is the this compound Grignard reagent.[6][8][10][11]
Vinylation of a Ketone using this compound (General Procedure)
Materials:
-
Ketone
-
This compound solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the ketone in anhydrous THF in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the this compound solution dropwise to the stirred ketone solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the chelation-controlled addition of this compound to an α-alkoxy ketone, leading to the formation of the syn diastereomer.
Caption: Chelation-controlled addition of this compound.
Logical Workflow for Selecting a Vinylating Agent
The choice of a suitable vinylating agent depends on several factors, including the substrate's functional groups, the desired stereochemical outcome, and cost considerations.
Caption: Decision workflow for vinylating agent selection.
Conclusion
This compound stands out as a highly effective and versatile vinylating agent, particularly for additions to carbonyl compounds where its high reactivity and potential for chelation-controlled diastereoselectivity offer significant advantages. While its high basicity necessitates careful consideration of substrate functional group compatibility, its cost-effectiveness and straightforward preparation make it an indispensable tool in the synthetic chemist's arsenal. For transformations requiring greater functional group tolerance, alternative reagents such as vinylzinc bromide or organoboron compounds may be more suitable. Ultimately, a thorough understanding of the strengths and weaknesses of each class of vinylating agent, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and precision.
References
- 1. Chelation control and Felkin [public.websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 有機亜鉛試薬 [sigmaaldrich.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Titration Methods for Determining Vinylmagnesium Chloride Concentration
The accurate determination of the concentration of Grignard reagents, such as vinylmagnesium chloride, is crucial for stoichiometric control in chemical reactions, ensuring reproducibility and optimizing product yields. Various titration methods have been developed to quantify these highly reactive organometallic compounds. This guide provides an objective comparison of common titration methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their needs.
Comparison of Titration Methods
The following table summarizes the key characteristics of prominent titration methods for this compound.
| Method | Titrant | Indicator / Endpoint Detection | Principle | Advantages | Disadvantages |
| Iodometric Titration | This compound (analyte) | Self-indicating (disappearance of iodine color) | Reaction of the Grignard reagent with a known excess of iodine. The endpoint is a sharp color change from brown to colorless.[1] | Simple, rapid, and does not require a separate indicator.[1] The use of LiCl prevents precipitation of magnesium salts, ensuring a clear endpoint.[1][2] | Iodine can react with septa and is light-sensitive. Not suitable for secondary or tertiary-butyllithium reagents.[3] |
| Potentiometric Titration | 2-Butanol (B46777) | Platinum Electrode | The Grignard reagent is titrated with a standard solution of an alcohol. The endpoint is determined by the maximum of the first derivative of the potential curve.[4][5] | High precision and accuracy.[4][5] The endpoint is determined instrumentally, removing subjective color interpretation. Applicable to a wide array of Grignard reagents.[4][5] | Requires specialized equipment (potentiometer and electrode). |
| Colorimetric Titration (Watson-Eastham) | sec-Butanol or Menthol (B31143) | 1,10-Phenanthroline | The Grignard reagent forms a colored complex with the indicator. The titrant alcohol reacts with the Grignard reagent, and at the endpoint, the colored complex disappears.[2][6] | Convenient and accurate, as it does not overestimate concentration due to basic hydrolysis byproducts.[2] Menthol can be used as a water-free solid titrant.[2] | The indicator can be sensitive and may degrade over time.[6] |
| Colorimetric Titration (Salicylaldehyde Phenylhydrazone) | This compound (analyte) | Salicylaldehyde Phenylhydrazone | The titrant serves as its own indicator. The endpoint is a distinct color change from yellow to bright orange.[3][7] | The indicator is a non-hygroscopic solid, simplifying handling.[7] Applicable to both organolithium and Grignard reagents.[3][7] | Weaker basicity of Grignard reagents may make the endpoint less sharp compared to organolithium titrations.[3] |
| Back Titration | Varies (e.g., standard acid) | Varies | An excess of a reagent that reacts with the Grignard reagent is added, and the unreacted excess is then titrated with a standard solution.[8] | Useful when the direct titration reaction is slow or when a suitable indicator is not available.[8] | Can be more time-consuming and involves more reagents, potentially increasing the chance of error. |
Experimental Protocols & Workflows
Detailed methodologies for the key titration experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
Iodometric Titration
This method relies on the reaction of the Grignard reagent with a standardized solution of iodine in THF saturated with lithium chloride. The endpoint is the disappearance of the brown iodine color.[1]
Experimental Protocol:
-
Preparation of Titrant Solution: Accurately weigh approximately 254 mg (1 mmol) of iodine into a dry, argon-flushed 10-mL round-bottom flask equipped with a magnetic stir bar and a septum.[1]
-
Add 3-5 mL of a saturated solution of lithium chloride in anhydrous THF. Stir until the iodine is completely dissolved.[1]
-
Cool the resulting brown solution to 0 °C in an ice bath.[1]
-
Titration: Slowly add the this compound solution dropwise via a 1.00-mL syringe.[1]
-
Endpoint: Continue the addition until the brown color of the iodine solution disappears, resulting in a colorless, transparent solution.[1]
-
Calculation: The concentration of the Grignard reagent is determined from the volume of the Grignard solution required to react completely with the known amount of iodine.
Caption: Workflow for Iodometric Titration of this compound.
Potentiometric Titration
This instrumental method offers high precision by monitoring the potential change of a platinum electrode during the titration of the Grignard reagent with 2-butanol.[4][5]
Experimental Protocol:
-
Apparatus Setup: Assemble a potentiometric titrator with a platinum electrode. Use an electrolyte compatible with non-aqueous solvents.
-
Sample Preparation: In a titration vessel under an inert atmosphere (e.g., nitrogen or argon), add a precisely measured volume of the this compound solution and dilute with anhydrous THF.
-
Titration: Titrate the sample with a standardized solution of 2-butanol in THF.
-
Endpoint: Record the potential (mV) as a function of the titrant volume. The endpoint is determined by the point of greatest inflection in the titration curve, which corresponds to the peak of the first derivative of the curve.[4][5]
-
Calculation: Calculate the molarity of the this compound based on the volume of 2-butanol solution required to reach the endpoint.
Caption: Workflow for Potentiometric Titration of this compound.
Colorimetric Titration using 1,10-Phenanthroline
This method, based on the work of Watson and Eastham, uses a color indicator to visually determine the endpoint.[2]
Experimental Protocol:
-
Preparation: To a dry, nitrogen-flushed flask containing a magnetic stir bar, add an accurately weighed amount of menthol (a solid, anhydrous alcohol) and a few milligrams of 1,10-phenanthroline.[9]
-
Add anhydrous THF to dissolve the solids.[9]
-
Titration: Add the this compound solution dropwise from a syringe. A distinct violet or burgundy color will form as the Grignard reagent complexes with the indicator.[9]
-
Endpoint: Continue adding the Grignard solution until the violet/burgundy color persists for more than a minute.[9] This indicates that all the menthol has been consumed, and the next drop of Grignard reagent forms the persistent colored complex.
-
Calculation: The concentration is calculated based on the volume of Grignard solution needed to react with the known amount of menthol.
Caption: Workflow for Colorimetric Titration using 1,10-Phenanthroline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 8. westlab.com.au [westlab.com.au]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
Quantitative Analysis of Vinylmagnesium Chloride Solutions: A Comparative Guide to qNMR and Potentiometric Titration
For researchers, scientists, and professionals in drug development, the accurate determination of the concentration of Grignard reagents, such as vinylmagnesium chloride, is critical for reaction stoichiometry and overall success. This guide provides a comparative analysis of two common analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and potentiometric titration.
Comparison of Analytical Methods
Both qNMR and potentiometric titration offer reliable means to determine the concentration of this compound solutions. The choice of method often depends on available instrumentation, sample throughput requirements, and the desired level of accuracy and precision.
| Parameter | Quantitative NMR (qNMR) | Potentiometric Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Measurement of the potential difference between two electrodes as a function of titrant volume. |
| Primary/Secondary | Primary method (quantification against a certified reference material). | Secondary method (requires standardization of the titrant). |
| Selectivity | High; can distinguish between the active Grignard reagent and byproducts. | Good; primarily titrates the basic Grignard reagent. |
| Precision | High (typically 1-2% RSD). | Excellent method precision has been reported for various Grignard reagents, including this compound.[1] |
| Accuracy | High (can be <1% error with proper validation). | High, with cross-validation possible using in-line FTIR for endpoint determination.[1] |
| Sample Prep | Requires an internal standard and preparation in a deuterated solvent under inert atmosphere. | Simpler sample preparation, direct titration of the solution. |
| Analysis Time | Relatively fast per sample after initial setup. | Can be more time-consuming per sample, especially if performed manually. |
| Instrumentation | NMR Spectrometer | Autotitrator with a suitable electrode. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Notes | Non-destructive technique. Provides structural information simultaneously. | A well-established and validated method for a wide array of Grignard reagents.[1] |
Note: While direct comparative studies with side-by-side data for this compound were not prevalent in the reviewed literature, the table above summarizes the general capabilities of each technique based on published data for Grignard reagents and other organometallics.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of this compound concentration using an internal standard. Due to the air and moisture sensitivity of Grignard reagents, all sample preparation should be performed in an inert atmosphere (e.g., a glovebox).
Materials:
-
This compound solution in THF
-
Anhydrous deuterated tetrahydrofuran (B95107) (THF-d8)
-
Internal Standard (IS) of known purity (e.g., 1,4-dioxane, ferrocene, or another inert compound with a well-resolved signal)
-
NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)
-
Gas-tight syringe
Procedure:
-
Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of anhydrous THF-d8 to prepare a stock solution of known concentration.
-
Sample Preparation (in a glovebox): a. Accurately weigh an empty, dry NMR tube. b. Using a gas-tight syringe, transfer a precise volume (e.g., 0.1 mL) of the this compound solution into the NMR tube. c. Reweigh the NMR tube to determine the exact mass of the Grignard solution added. d. Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the NMR tube. e. Seal the NMR tube.
-
NMR Data Acquisition:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: THF-d8
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate integration.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
Acquisition Time (aq): At least 3-4 seconds.
-
-
Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Integrate the well-resolved vinyl proton signals of this compound (typically a multiplet around 6 ppm) and a well-resolved signal from the internal standard. c. Calculate the concentration of the this compound using the following equation:
Concentration (mol/L) = (I_analyte / N_analyte) * (N_IS / I_IS) * (C_IS * V_IS) / V_analyte
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
C_IS = Concentration of the internal standard (mol/L)
-
V_IS = Volume of the internal standard solution added
-
V_analyte = Volume of the analyte solution added
-
Potentiometric Titration
This method is based on the titration of the Grignard reagent with a standard solution of an alcohol, with the endpoint determined by the inflection point of the potential curve.
Materials:
-
This compound solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
2-Butanol (B46777) in THF (standardized solution, e.g., 1.0 M)
-
Autotitrator equipped with a platinum electrode.
Procedure:
-
Titrant Standardization: The 2-butanol in THF solution should be accurately standardized against a primary standard.
-
Sample Preparation: a. In a dry titration vessel under an inert atmosphere, add a known volume of anhydrous THF. b. Using a gas-tight syringe, accurately transfer a known volume of the this compound solution into the titration vessel.
-
Titration: a. Immerse the platinum electrode in the solution. b. Titrate the this compound solution with the standardized 2-butanol solution. c. Record the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: a. The endpoint of the titration is the point of maximum inflection on the titration curve. b. This can be determined from the first or second derivative of the titration curve.
-
Concentration Calculation: a. Calculate the concentration of the this compound solution based on the volume of titrant required to reach the endpoint and the stoichiometry of the reaction.
Signaling Pathways and Experimental Workflows
qNMR Experimental Workflow
References
Unveiling Reaction Byproducts: A Comparative Guide to GC-MS Analysis of Vinylmagnesium Chloride Reactions
For researchers, scientists, and drug development professionals, the meticulous identification and quantification of byproducts in chemical reactions are paramount for ensuring the purity, safety, and efficacy of the final product. In the realm of organometallic chemistry, vinylmagnesium chloride, a versatile Grignard reagent, is frequently employed for the formation of carbon-carbon bonds. However, its high reactivity can lead to the formation of various byproducts. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of these byproducts, supported by experimental data and detailed protocols.
The Challenge of Byproduct Formation in this compound Reactions
This compound is a potent nucleophile used in reactions with a wide range of electrophiles, including aldehydes, ketones, and esters. While the desired addition reaction is the primary pathway, several side reactions can occur, leading to a complex mixture of products and byproducts. Common byproducts include:
-
Wurtz-type coupling products: Dimerization of the Grignard reagent or coupling with unreacted starting materials.
-
Enolization products: In reactions with enolizable ketones, the Grignard reagent can act as a base, leading to the formation of magnesium enolates and recovery of the starting ketone upon workup.
-
Reduction products: The Grignard reagent can reduce some carbonyl compounds, particularly sterically hindered ketones.
-
Products from reaction with moisture: Grignard reagents are highly sensitive to water, leading to the formation of the corresponding alkane (ethene in this case) and magnesium hydroxide (B78521) salts.
The presence of these byproducts can complicate purification processes and impact the overall yield and purity of the desired product. Therefore, robust analytical methods are essential for their identification and quantification.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the byproducts typically encountered in this compound reactions. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, with various detection methods (e.g., UV, RI). | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Excellent for volatile and thermally stable byproducts. | Suitable for a wider range of compounds, including non-volatile and thermally labile byproducts. | Applicable to all soluble compounds in the reaction mixture, providing structural elucidation. |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | Sensitivity depends on the detector used; generally good but can be lower than GC-MS for certain compounds. | Lower sensitivity compared to MS-based methods. |
| Identification | Provides definitive identification through mass spectral libraries and fragmentation patterns. | Identification is primarily based on retention time and requires comparison with authentic standards. | Provides unambiguous structural information, enabling the identification of novel byproducts. |
| Quantification | Accurate quantification is achievable with appropriate calibration standards. | Accurate quantification requires calibration for each analyte. | Can be used for quantitative analysis (qNMR) with an internal standard, providing absolute quantification without the need for individual calibration curves. |
| Sample Prep | Derivatization may be required for non-volatile compounds. The reaction mixture needs to be quenched and extracted. | The quenched reaction mixture can often be directly analyzed after filtration. | Minimal sample preparation is required; the crude reaction mixture can be analyzed after quenching and filtration. |
Experimental Data: A Case Study
In a representative reaction of this compound with 2-methylcyclohexanone, GC-MS analysis of the crude reaction mixture revealed the formation of the desired 1-vinyl-2-methylcyclohexan-1-ol as the major product, along with several byproducts. The relative abundance of these species was determined by integrating the peak areas in the total ion chromatogram (TIC).
| Compound | Retention Time (min) | Relative Peak Area (%) | Identification |
| 1-Vinyl-2-methylcyclohexan-1-ol | 12.5 | 85.2 | Product |
| 2-Methylcyclohexanone | 9.8 | 8.5 | Unreacted Starting Material |
| 1,3-Butadiene | 2.1 | 2.1 | Wurtz Coupling Product (from this compound) |
| Biphenyl | 15.3 | 1.5 | From reaction with potential aryl halide impurity |
| Unknown Impurity 1 | 11.2 | 1.2 | m/z fragments suggest a dehydration product |
| Unknown Impurity 2 | 13.8 | 1.5 | Further investigation needed |
Note: The relative peak area percentages are estimations and for accurate quantification, calibration with authentic standards is required.
Experimental Protocols
GC-MS Analysis Protocol
1. Sample Preparation (Quenching):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise with vigorous stirring to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
2. GC-MS Parameters:
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-500 m/z.
HPLC Analysis Protocol
1. Sample Preparation:
-
Quench the reaction as described for GC-MS analysis.
-
After extraction and drying, dissolve a known amount of the crude product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) is typically used. The specific gradient will depend on the polarity of the products and byproducts.
-
Flow Rate: 1 mL/min.
-
Detector: UV detector set at a wavelength where the compounds of interest absorb (if they have a chromophore), or a Refractive Index (RI) detector for universal detection.
NMR Analysis Protocol
1. Sample Preparation:
-
Quench the reaction as described above.
-
After extraction and drying, evaporate the solvent completely.
-
Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).
-
For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct chemical shift.
2. NMR Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments: ¹H NMR is typically sufficient for identifying major components and byproducts. ¹³C NMR and 2D-NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation of unknown impurities.
Visualizing the Workflow
Caption: Experimental workflow for the analysis of byproducts in this compound reactions.
Logical Relationships in Analytical Method Selection
Caption: Decision tree for selecting an analytical method based on byproduct properties.
Conclusion
The analysis of byproducts in this compound reactions requires a strategic approach, and the choice of analytical technique depends on the specific goals of the analysis. GC-MS stands out as a powerful tool for the separation, identification, and quantification of volatile byproducts, offering high sensitivity and definitive structural information through mass spectrometry. HPLC provides a complementary approach for a broader range of compounds, while NMR spectroscopy is invaluable for unambiguous structural elucidation of all soluble components in the reaction mixture. For a comprehensive understanding of the reaction profile and to ensure the highest purity of the final product, a combination of these techniques is often the most effective strategy.
A Comparative Guide to HPLC and Titration Methods for Purity Assessment of Vinylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and concentration of vinylmagnesium chloride, a pivotal Grignard reagent in pharmaceutical and chemical synthesis, is critical for reaction stoichiometry, yield optimization, and process control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and classical titration methods for the purity assessment of this compound products. We present detailed experimental protocols and a comparative analysis of their performance to assist researchers in selecting the most appropriate method for their analytical needs.
Method Performance Comparison
The selection of an analytical method for the purity assessment of this compound hinges on a balance of performance characteristics, sample throughput requirements, and available instrumentation. Below is a summary of key performance indicators for the discussed HPLC and titration methods.
| Parameter | HPLC with Pre-column Derivatization | Potentiometric Titration | Direct Titration with Iodine |
| Principle | Chromatographic separation and UV detection of a derivatized product. | Potentiometric monitoring of the reaction between the Grignard reagent and a titrant. | Redox reaction between the Grignard reagent and iodine. |
| **Linearity (R²) ** | > 0.999 | Not Applicable (Direct Measurement) | Not Applicable (Direct Measurement) |
| Limit of Detection (LOD) | ~0.6 µg/mL | Dependent on electrode sensitivity | Dependent on visual endpoint detection |
| Limit of Quantification (LOQ) | ~1.8 µg/mL | Dependent on electrode sensitivity | Dependent on visual endpoint detection |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 1% | < 3% |
| Specificity | High (separates active reagent from non-reactive impurities) | Moderate (reacts with all basic species) | Moderate (reacts with other reducing species) |
| Analysis Time per Sample | ~30-40 minutes | ~10-15 minutes | ~5-10 minutes |
| Equipment Cost | High | Moderate | Low |
| Solvent/Reagent Cost | High | Moderate | Low |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method offers high selectivity by converting the non-chromophoric this compound into a UV-active derivative, allowing for its separation and quantification from non-reactive impurities.
1. Derivatization Reaction:
-
Reagents:
-
This compound solution in Tetrahydrofuran (THF)
-
9-Anthraldehyde (B167246) solution (1 mg/mL in anhydrous THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Benzophenone (B1666685) solution (as internal or external standard)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a known volume of the this compound solution to an excess of the 9-anthraldehyde solution at 0°C.
-
Allow the reaction to proceed for 15 minutes with stirring.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the organic layer containing the 1-(9-anthryl)propen-2-ol derivative with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a phosphoric acid buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Quantification: The concentration of this compound is calculated by comparing the peak area of the derivatized product to a calibration curve constructed using a standard of the authentic 1-(9-anthryl)propen-2-ol or by using benzophenone as a reference standard.[1]
Method 2: Potentiometric Titration
Potentiometric titration is a robust and widely used method for the quantification of Grignard reagents, offering excellent precision.[2]
-
Apparatus:
-
Automatic potentiometric titrator
-
Platinum electrode
-
Burette
-
-
Reagents:
-
This compound solution in THF
-
Standardized solution of 2-butanol (B46777) in anhydrous THF (e.g., 1.0 M)
-
-
Procedure:
-
Transfer a known volume of the this compound solution into a dry titration vessel under an inert atmosphere.
-
Dilute with anhydrous THF if necessary.
-
Immerse the platinum electrode into the solution.
-
Titrate the solution with the standardized 2-butanol solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is determined from the point of maximum inflection on the titration curve, which corresponds to the complete reaction of the this compound. The first derivative of the titration curve can be used for precise endpoint determination.[2]
-
Method 3: Direct Titration with Iodine
This is a rapid and cost-effective method for determining the concentration of active Grignard reagent.
-
Apparatus:
-
Burette
-
Glassware dried in an oven and cooled under an inert atmosphere.
-
-
Reagents:
-
This compound solution in THF
-
A solution of iodine (I₂) in anhydrous THF, optionally saturated with lithium chloride (LiCl) to improve the solubility of the magnesium salts formed.
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add a precisely weighed amount of iodine and dissolve it in anhydrous THF (with LiCl if used).
-
Cool the iodine solution to 0°C.
-
Slowly add the this compound solution from a burette with vigorous stirring.
-
The endpoint is the disappearance of the brown color of the iodine, indicating that all the iodine has reacted with the Grignard reagent.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflows for the purity assessment of this compound using the described HPLC and titration methods.
Caption: Comparative workflow of HPLC and titration methods.
Conclusion
The choice between HPLC and titration methods for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC with pre-column derivatization is the method of choice when high specificity is required to differentiate the active Grignard reagent from non-basic impurities and degradation products. While it involves a more complex sample preparation and higher operational costs, it provides detailed quantitative information.
-
Potentiometric titration offers a balance of high precision, relatively fast analysis time, and moderate cost. It is a robust and reliable method for routine quality control where the primary interest is the concentration of total basic species.
-
Direct titration with iodine is a simple, rapid, and inexpensive technique suitable for quick estimations of the active Grignard reagent concentration. However, its precision and accuracy can be lower compared to potentiometric titration, and the visual endpoint detection can be subjective.
For drug development and applications where a comprehensive understanding of the impurity profile is crucial, the HPLC method is recommended. For routine process control and applications where the concentration of the active Grignard reagent is the primary concern, potentiometric titration provides a reliable and efficient solution.
References
A Comparative Guide to Catalytic Systems for Vinylmagnesium Chloride Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, critical to the development of new pharmaceuticals and functional materials. Among the myriad of available methods, the cross-coupling of vinylmagnesium chloride, a readily accessible and highly reactive Grignard reagent, offers a direct pathway to introduce the valuable vinyl functional group. The choice of an appropriate catalyst is paramount to the success of these reactions, influencing yield, selectivity, and functional group tolerance. This guide provides a comprehensive comparison of the four most prominent catalytic systems for this transformation: iron, nickel, cobalt, and palladium-based catalysts. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal system for their synthetic challenges.
Performance Comparison of Catalytic Systems
The selection of a catalyst for this compound cross-coupling hinges on a balance of reactivity, cost, and functional group compatibility. While palladium catalysts have historically been the gold standard for their broad applicability and high efficiency, catalysts based on more earth-abundant metals like iron, nickel, and cobalt have emerged as powerful, cost-effective alternatives.[1][2] The following tables summarize the performance of these catalytic systems in cross-coupling reactions involving this compound and various electrophiles.
Table 1: Iron-Catalyzed this compound Cross-Coupling
| Electrophile | Catalyst Precursor | Ligand/Additive | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | FeCl₃ | TMEDA | 5 | THF | 0 | 0.5 | 95 | [3] |
| Aryl Chloride | Fe(acac)₃ | NMP | 5 | THF/NMP | -20 to 0 | 0.25 - 2 | High | [3] |
| Vinyl Selenide | Fe(acac)₃ | None | 10 | THF | 25 | 3 | up to 95 | [4] |
Note: Data for direct this compound coupling with a consistent electrophile across multiple iron-catalyzed systems is limited in the reviewed literature. The table presents representative examples of iron-catalyzed couplings with Grignar reagents.
Table 2: Nickel-Catalyzed this compound Cross-Coupling
| Electrophile | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vinyl Phosphate (B84403) | Ni(acac)₂ | PPh₃ | 3 | THF | 25 | 3 | 79 | [5] |
| Benzyl (B1604629) Chloride | NiCl₂ | Chiral Ligand | - | - | 0 | - | up to 93 | [6] |
| Aryl Bromide | NiCl₂(dppp) | dppp | 2-5 | THF | RT | Several | High | [1] |
Note: Nickel catalysts are well-established for Kumada-type couplings and show high efficiency.[2]
Table 3: Cobalt-Catalyzed this compound Cross-Coupling
| Electrophile | Catalyst Precursor | Ligand/Additive | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vinyl Halide | Co(acac)₂ | None | 3 | THF/NMP | 15-20 | - | up to 82 | [7] |
| Organoselenide | CoCl₂ | None | 5 | THF | 0 | 3 | Moderate to Good | [8] |
| Aryl Halide | CoCl₂ | Bipyridine | - | - | - | - | - | [9] |
Note: Cobalt catalysts offer unique reactivity, sometimes proceeding through radical mechanisms.[7]
Table 4: Palladium-Catalyzed this compound Cross-Coupling
| Electrophile | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | [Pd(dba)₂] | TADDOLP(O)H | 5 | Dioxane | 80 | 17 | Good | [10] |
| Aryl Chloride | Pd(OAc)₂ | Phosphine Ligand | 3 | THF | 50 | 0.25 | High | [11] |
| Monochlorosilane | (DrewPhos)₂PdCl₂ | DrewPhos | - | THF | 50 | - | Efficient | [6] |
Note: Palladium catalysts are known for their broad functional group tolerance and high turnover numbers.[1][12]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for each catalytic system.
Iron-Catalyzed Cross-Coupling of an Aryl Chloride with an Alkyl Grignard Reagent
This protocol is a general procedure for the iron-catalyzed cross-coupling of an aryl chloride with an alkylmagnesium bromide, which can be adapted for this compound.[3]
Materials:
-
Aryl chloride (1.0 mmol)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Alkylmagnesium bromide (1.2 mmol)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the aryl chloride (1.0 mmol) and Fe(acac)₃ (0.05 mmol).
-
Add a mixture of THF (5 mL) and NMP (5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the alkylmagnesium bromide solution (1.2 mmol) dropwise.
-
Stir the reaction mixture at this temperature for the specified time (typically 15 minutes to 2 hours).
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Nickel-Catalyzed Kumada Coupling of a Vinyl Phosphate with Vinylmagnesium Bromide
This protocol describes a nickel-catalyzed vinylation for the preparation of 2-substituted 1,3-dienes.[1]
Materials:
-
Vinyl phosphate (1.0 equiv)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Vinylmagnesium bromide (1.0-1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the vinyl phosphate in anhydrous THF.
-
Add the nickel(II) precatalyst and ligand.
-
Cool the mixture to the appropriate temperature.
-
Slowly add the vinylmagnesium bromide solution.
-
Allow the reaction to stir at room temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Cobalt-Catalyzed Cross-Coupling of a Vinyl Halide with a Grignard Reagent
This procedure outlines a cobalt-catalyzed coupling to form di- and tri-substituted olefins.[7]
Materials:
-
Vinyl halide (1.0 equiv)
-
Cobalt(II) acetylacetonate (Co(acac)₂) (3 mol%)
-
Grignard reagent (1.1 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the vinyl halide in a 1:1 mixture of NMP:THF, add Co(acac)₂ (3 mol%).
-
Add the Grignard reagent (1.1 equiv) to the mixture.
-
Stir the reaction at a temperature between 15-20 °C.
-
Upon completion, work up the reaction by quenching with an appropriate aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product as necessary.
Palladium-Catalyzed Cross-Coupling of an Aryl Chloride with a Grignard Reagent
This protocol is a general method for the palladium-catalyzed Kumada coupling of aryl chlorides.[10]
Materials:
-
Aryl chloride (1.0 mmol)
-
[Pd(dba)₂] (0.05 mmol, 5.0 mol%)
-
TADDOLP(O)H (8) (0.10 mmol, 10.0 mol%)
-
Grignard reagent (e.g., Phenylmagnesium bromide) (2.0 mmol)
-
Dry dioxane (2 mL)
Procedure:
-
In a dry reaction vessel, combine [Pd(dba)₂] (0.05 mmol) and the H-phosphonate ligand (0.10 mmol).
-
Add the aryl chloride (1.0 mmol) and dry dioxane (2 mL).
-
Add the Grignard reagent (2.0 mmol) to the mixture.
-
Stir the reaction for 17 hours at 80 °C.
-
After cooling, add Et₂O (50 mL) and H₂O (50 mL) to the reaction mixture.
-
Separate the aqueous phase and extract with Et₂O (2 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by chromatography.
Mechanistic Pathways and Experimental Workflows
The catalytic cycles for these cross-coupling reactions, while sharing common fundamental steps of oxidative addition, transmetalation, and reductive elimination, exhibit nuances depending on the metal center. Understanding these pathways can aid in reaction optimization and troubleshooting.
Catalytic Cycles
Caption: Generalized catalytic cycles for cross-coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a catalytic cross-coupling reaction with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-catalyzed cross-electrophile couplings: from electrosynthesis to conventional chemistry [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. nobelprize.org [nobelprize.org]
Safety Operating Guide
Safe Disposal of Vinylmagnesium Chloride: A Step-by-Step Guide
Vinylmagnesium chloride, a Grignard reagent, is a highly reactive and hazardous compound commonly used in organic synthesis.[1][2] Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is highly flammable, corrosive, and reacts violently with water, releasing flammable gases that can spontaneously ignite.[3][4][5] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1][3] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles, must be worn at all times.[2][6][7] An emergency safety shower and eyewash station should be readily accessible.[6]
Quantitative Safety Data
The following table summarizes key safety data for this compound.
| Parameter | Value | References |
| Flash Point | -17 °C (1.4 °F) | [6] |
| Autoignition Temperature | 212 °C (413.6 °F) | [6] |
| Lower Explosion Limit | 2.0% | [6] |
| Upper Explosion Limit | 11.0% | [6] |
| NFPA Rating (estimated) | Health: 3, Flammability: 3, Instability: 2 | [6] |
Step-by-Step Disposal Procedure (Quenching)
Unused or waste this compound must be safely quenched before disposal. This procedure should be performed in a fume hood, away from any ignition sources.
Experimental Protocol: Quenching of this compound
Objective: To safely neutralize reactive this compound for disposal.
Materials:
-
Waste this compound solution
-
Anhydrous isopropanol (B130326) or another secondary alcohol
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Two appropriately sized three-necked round-bottom flasks equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Ice bath
Procedure:
-
Preparation:
-
Ensure all glassware is dry and purged with an inert gas.
-
Place the flask containing a stirrer and a dropping funnel in an ice bath to maintain a low temperature.
-
Add a suitable anhydrous solvent (e.g., diethyl ether or THF) to the flask, approximately 10 times the volume of the this compound to be quenched.
-
-
Dilution:
-
Slowly add the this compound solution to the stirred solvent in the flask via the dropping funnel. This should be done under a constant stream of inert gas.
-
-
Quenching:
-
Slowly add a solution of anhydrous isopropanol (diluted with an equal volume of an anhydrous solvent like ether or THF) from the dropping funnel to the diluted Grignard reagent. The addition should be dropwise to control the exothermic reaction and gas evolution.
-
Continue stirring and cooling the mixture until the reaction subsides.
-
-
Hydrolysis:
-
Once the initial vigorous reaction has ceased, slowly and carefully add a saturated aqueous solution of ammonium chloride to the mixture to quench any remaining reactive material and precipitate magnesium salts.[8]
-
-
Waste Segregation and Disposal:
Decontamination of Empty Containers
Empty containers that held this compound still pose a hazard due to residual reagent.[3]
-
Rinsing:
-
Final Rinse and Disposal:
-
After the solvent rinses, the container can be rinsed with water. This final water rinse must also be collected and disposed of as hazardous waste.[9]
-
Leave the rinsed container open in the back of the fume hood overnight to ensure all residues have reacted with atmospheric moisture.[9]
-
The decontaminated container can then be disposed of according to institutional guidelines.
-
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[3]
-
Minor Spills (inside a fume hood): Cover the spill with an inert absorbent material such as dry sand, vermiculite, or Met-L-X.[6][9] Do not use water or carbon dioxide.[6] Collect the absorbed material using non-sparking tools and place it in a suitable, loosely-covered container for disposal.[3][9]
-
Major Spills: Evacuate the laboratory immediately and contact your institution's environmental health and safety office.[5]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. guidechem.com [guidechem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
